RTI-13951-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H33N3O3 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H33N3O3/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2/h4-15,19,24-26H,16-18,29H2,1-3H3/t19-,24-,25-,26-/m1/s1 |
InChI Key |
XCHHIKJEGXHKLQ-UJTWYAIMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC |
Canonical SMILES |
CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
RTI-13951-33: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 is a novel, potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum, a key region of the brain involved in motor control, reward, and motivation.[1][3] Due to the lack of a known endogenous ligand for GPR88, pharmacological tools like this compound are invaluable for elucidating the receptor's physiological functions and its potential as a therapeutic target for neuropsychiatric disorders, particularly alcohol use disorder (AUD).[4][5] Studies have demonstrated that this compound reduces alcohol self-administration, intake, and seeking behaviors in rodent models, with its effects being specific to GPR88, as they are absent in GPR88 knockout mice.[3][4][5] This guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: GPR88 Agonism
The primary mechanism of action of this compound is its function as an agonist at the GPR88 receptor. GPR88 is established to be a Gαi/o-coupled receptor.[3] Upon binding of this compound, the receptor undergoes a conformational change that activates the associated heterotrimeric G protein. The Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] This signaling cascade is the principal pathway through which this compound exerts its cellular effects, ultimately modulating neuronal activity in GPR88-expressing brain circuits.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Potency and Affinity of this compound at the GPR88 Receptor
| Parameter | Value | Assay | Species/System | Reference |
| EC50 | 25 nM | cAMP Functional Assay | Recombinant hGPR88 | [1] |
| EC50 | 45 nM | cAMP Functional Assay | PPLS-HA-hGPR88-CHO cells | [3] |
| EC50 | 535 nM | [35S]GTPγS Binding Assay | Mouse Striatal Membranes | [3] |
| EC50 | 65 nM | [35S]GTPγS Binding Assay | PPLS-HA-hGPR88-CHO cells | [4] |
| Ki | 224 nM | Competition Binding Assay | PPLS-HA-hGPR88-CHO cells ([3H]RTI-33) | [3] |
| KD | 85 nM | Saturation Binding Assay | PPLS-HA-hGPR88-CHO cells ([3H]RTI-33) | [3] |
| KD | 41 nM | Saturation Binding Assay | Mouse Striatal Membranes ([3H]RTI-33) | [3] |
Table 2: Off-Target Binding Profile of this compound
| Target | Parameter | Value | Assessment | Reference |
| Serotonin Transporter (SERT) | Ki | 0.75 µM | Moderate Affinity | [1] |
| Serotonin Transporter (SERT) | IC50 | 25.1 µM | Poor Inhibition | [1] |
| Kappa Opioid Receptor (KOR) | Ki | 2.29 µM | Weak Affinity | [1] |
| Vesicular Monoamine Transporter (VMAT) | Ki | 4.23 µM | Weak Affinity | [1] |
| >60 Other CNS Targets | - | No Significant Binding | High Selectivity | [3] |
Detailed Experimental Protocols
The characterization of this compound relies on several key in vitro functional and binding assays. The generalized methodologies for these are described below.
cAMP Functional Assay
This assay quantifies the potency of this compound as a GPR88 agonist by measuring its ability to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 (PPLS-HA-hGPR88-CHO) are cultured to confluence in appropriate media.
-
Cell Plating: Cells are harvested and seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Assay Conditions: The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: A dose-response curve is generated by adding varying concentrations of this compound to the wells.
-
Stimulation: Adenylyl cyclase is stimulated by adding a fixed concentration of forskolin (B1673556) to all wells (except for baseline controls). This raises intracellular cAMP levels.
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C to allow for GPR88-mediated inhibition of cAMP production.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.
-
Data Analysis: The decrease in cAMP signal is plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
[35S]GTPγS Binding Assay
This is a functional assay that directly measures G protein activation subsequent to receptor agonism.
Methodology:
-
Membrane Preparation: Membranes are prepared from GPR88-expressing cells or from brain tissue (e.g., mouse striatum) through homogenization and centrifugation. Protein concentration is quantified.
-
Assay Buffer: An assay buffer is prepared containing ions and guanosine (B1672433) diphosphate (B83284) (GDP) to ensure G proteins are in an inactive state.
-
Reaction Mixture: In a 96-well plate, the membranes are incubated with varying concentrations of this compound.
-
Initiation: The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-bound GPR88 catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Incubation: The mixture is incubated for a specific time (e.g., 60 minutes) at 30°C to allow for [35S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from total binding. The EC50 is calculated by plotting specific binding against the log concentration of this compound.[3][6][7]
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: As with the GTPγS assay, high-quality cell membranes expressing GPR88 are prepared.
-
Reagents: A radioligand with known affinity for GPR88 (e.g., [3H]RTI-33) is used at a fixed concentration (typically near its KD value). A series of dilutions of unlabeled this compound is prepared.
-
Incubation: The membranes, radioligand, and varying concentrations of unlabeled this compound are incubated together in an assay buffer until binding reaches equilibrium.
-
Controls: Three sets of controls are essential:
-
Total Binding: Membranes + radioligand + buffer (no competitor).
-
Non-specific Binding (NSB): Membranes + radioligand + a saturating concentration of a known GPR88 ligand to block all specific binding.
-
Competitor Wells: Membranes + radioligand + serial dilutions of this compound.
-
-
Filtration: The incubation is terminated by rapid filtration, separating bound from free radioligand.
-
Quantification: The radioactivity on the filters is counted.
-
Data Analysis: The percentage of specific binding is plotted against the log concentration of this compound to generate a competition curve and determine the IC50 (the concentration of competitor that displaces 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[3][8][9]
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Technical Guide: GPR88 Receptor Binding Affinity of RTI-13951-33
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of RTI-13951-33 for the G protein-coupled receptor 88 (GPR88). It includes quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflows.
Quantitative Binding Data
The binding affinity of this compound for the GPR88 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: GPR88 Agonist Activity of this compound
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | cAMP Functional Assay | PPLS-HA-hGPR88-CHO | EC50 | 25 | [1][2] |
| This compound | [35S]-GTPγS Binding | Mouse Striatal Membranes | EC50 | 535 | |
| [3H]RTI-33 (Radiolabeled this compound) | Radioligand Binding | PPLS-HA-hGPR88-CHO Membranes | KD | 85 | [3] |
Table 2: Off-Target Binding Profile of this compound
| Target | Assay Type | Parameter | Value (µM) | Reference |
| Kappa Opioid Receptor (KOR) | Radioligand Binding | Ki | 2.29 | |
| Vesicular Monoamine Transporter (VMAT) | Radioligand Binding | Ki | 4.23 | |
| Serotonin Transporter (SERT) | Radioligand Binding | Ki | 0.75 | |
| Serotonin Transporter (SERT) | Neurotransmitter Reuptake | IC50 | 25.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
cAMP Functional Assay
This assay measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger, following Gi/o-coupled receptor activation.
Objective: To determine the potency (EC50) of this compound as a GPR88 agonist.
Materials:
-
PPLS-HA-hGPR88-CHO cells (Chinese Hamster Ovary cells stably expressing human GPR88 with an N-terminal hemagglutinin tag)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., LANCE TR-FRET cAMP assay kit)
-
Cell culture medium and reagents
-
384-well microplates
Procedure:
-
Cell Culture: PPLS-HA-hGPR88-CHO cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.
-
Cell Seeding: Cells are harvested and seeded into 384-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of this compound is prepared in assay buffer.
-
Assay:
-
The cell culture medium is removed, and the cells are washed with assay buffer.
-
Cells are incubated with the various concentrations of this compound for a specified period.
-
Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
The cells are incubated for a further specified period.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a TR-FRET based assay. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The data are normalized to the control wells (forskolin alone and vehicle) and plotted as a concentration-response curve. The EC50 value is calculated using a non-linear regression model (e.g., four-parameter logistic equation).
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor.
Objective: To determine the dissociation constant (KD) of the radiolabeled version of this compound ([3H]RTI-33) for the GPR88 receptor.
Materials:
-
[3H]RTI-33 (specific activity: 83.4 Ci/mmol)[3]
-
Membranes from PPLS-HA-hGPR88-CHO cells
-
Unlabeled this compound (for determining non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: PPLS-HA-hGPR88-CHO cells are harvested, homogenized, and centrifuged to isolate the cell membranes containing the GPR88 receptors. The protein concentration of the membrane preparation is determined.
-
Saturation Binding Assay:
-
A constant amount of membrane protein is incubated with increasing concentrations of [3H]RTI-33.
-
A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound to determine non-specific binding.
-
The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The specific binding data are plotted against the concentration of [3H]RTI-33.
-
The KD (dissociation constant) and Bmax (maximum number of binding sites) are determined by fitting the data to a one-site binding model using non-linear regression.
-
Visualizations
GPR88 Signaling Pathway
Caption: GPR88 Signaling Pathway.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for cAMP Functional Assay.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
References
An In-depth Technical Guide to RTI-13951-33: A Potent and Selective GPR88 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-13951-33 is a potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor 88 (GPR88). This receptor is highly expressed in the striatum, a key region of the brain involved in motor control, reward, and cognition. Due to the lack of a known endogenous ligand for GPR88, synthetic agonists like this compound are invaluable tools for elucidating the receptor's physiological functions and exploring its therapeutic potential for various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to support ongoing research and drug development efforts.
Chemical Structure and Properties
This compound is a complex small molecule with the systematic IUPAC name (1R,2R)-N-(4'-(methoxymethyl)-[1,1'-biphenyl]-4-yl)-2-((S)-1-amino-2-methylpropan-2-yloxy)-N-((R)-1-(pyridin-2-yl)ethyl)cyclopropane-1-carboxamide. Its development was the result of structure-activity relationship (SAR) studies aimed at improving the potency and pharmacokinetic properties of earlier GPR88 agonists.
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| Molecular Formula | C28H34N4O3 | [1] |
| Molecular Weight | 474.60 g/mol | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 8 | [1] |
| Topological Polar Surface Area (TPSA) | 93.8 Ų | [1] |
| cLogP | 3.3 | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist at the GPR88 receptor. GPR88 is known to couple to inhibitory G proteins of the Gαi/o family. Upon agonist binding, a conformational change in the receptor activates the associated G protein, leading to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] The modulation of this signaling pathway is believed to underlie the receptor's role in regulating neuronal excitability.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described in the scientific literature, often in the context of the synthesis of its analogs. The following is a generalized scheme based on published methods. For precise, step-by-step instructions, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the primary scientific literature.
In Vitro Efficacy: cAMP Functional Assay
The potency of this compound as a GPR88 agonist is typically determined by its ability to inhibit forskolin-stimulated cAMP production in cells stably expressing the human GPR88 receptor (e.g., CHO-hGPR88 cells).
Materials:
-
CHO-hGPR88 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF or luminescence-based)
-
384-well white assay plates
Procedure:
-
Cell Preparation: Culture CHO-hGPR88 cells to approximately 80-90% confluency. Harvest and resuspend the cells in assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of adenylyl cyclase (e.g., EC80).
-
Assay Setup:
-
Add the cell suspension to the wells of the 384-well plate.
-
Add the this compound dilutions to the respective wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the forskolin solution to all wells to stimulate cAMP production.
-
Incubate for a further 30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Efficacy: [³⁵S]GTPγS Binding Assay
This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the GPR88 receptor in cell membranes.
Materials:
-
Membranes from cells expressing GPR88 (e.g., CHO-hGPR88 or striatal tissue)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂)
-
GDP
-
[³⁵S]GTPγS
-
This compound
-
Unlabeled GTPγS (for non-specific binding determination)
-
96-well filter plates
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
Assay buffer
-
GDP to a final concentration of 10-30 µM.
-
Varying concentrations of this compound. For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Membrane suspension.
-
-
Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM. Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
Pharmacological Profile
In Vitro Activity
This compound is a highly potent GPR88 agonist. Its in vitro efficacy has been characterized in various functional assays.
| Assay | Cell Line/Tissue | EC50 (nM) | Reference |
| cAMP Functional Assay | CHO-hGPR88 | 25 | [3] |
| cAMP Functional Assay | CHO-hGPR88 | 45 | [4] |
| [³⁵S]GTPγS Binding Assay | Mouse Striatal Membranes | 535 | [2] |
Selectivity Profile
This compound has been screened against a panel of G protein-coupled receptors, ion channels, and neurotransmitter transporters and has demonstrated a high degree of selectivity for GPR88, with no significant off-target activity observed at the tested concentrations.[3]
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in preclinical species. It is characterized by its ability to penetrate the blood-brain barrier. However, it has been noted to have poor metabolic stability, which has led to the development of second-generation analogs with improved pharmacokinetic profiles.[4]
| Species | Dose and Route | T½ (plasma) | CL (plasma) | Brain/Plasma Ratio (at 30 min) | Reference |
| Mouse | 10 mg/kg, i.p. | 0.7 h | 352 mL/min/kg | 0.4 | [4] |
| Rat | 10 mg/kg, i.p. | ~1.5 h | Not Reported | Cmax in brain: 287 ng/mL | [3] |
Conclusion
This compound is a seminal tool compound that has significantly advanced the study of GPR88. Its potency, selectivity, and brain penetrance have enabled in vivo investigations into the receptor's role in various physiological and pathological processes. While its metabolic instability has prompted further medicinal chemistry efforts, this compound remains a critical pharmacological probe for researchers in neuroscience and drug discovery. This technical guide provides a foundational understanding of its properties and applications, serving as a valuable resource for the scientific community.
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Purification of GPR88 Agonist RTI-13951-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification methods for RTI-13951-33, a potent and selective agonist of the orphan G protein-coupled receptor 88 (GPR88). The information presented here is compiled from key scientific literature and is intended to equip researchers with the necessary details to replicate and build upon existing methodologies. This compound has emerged as a valuable tool for investigating the physiological roles of GPR88 and holds promise as a lead compound for the development of therapeutics targeting neuropsychiatric disorders.[1][2][3][4]
Core Synthesis Strategy
The synthesis of this compound is a multi-step process rooted in piperidine (B6355638) chemistry.[5][6][7] The general approach involves the construction of a substituted piperidine core, followed by functionalization to introduce the key pharmacophoric elements responsible for its agonist activity at the GPR88 receptor. The synthetic route is designed to be efficient and amenable to the production of analogs for structure-activity relationship (SAR) studies.[1][2][3]
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized representation based on published methodologies for analogous piperidine-based compounds. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may require optimization.
Step 1: Synthesis of the Piperidine Core
The synthesis typically commences with a commercially available starting material, such as arecoline (B194364) hydrobromide, which provides the basic piperidine scaffold.[6] The initial steps focus on modifying this core structure to introduce the necessary substituents at key positions.
Step 2: Introduction of Side Chains
Subsequent steps involve the introduction of specific side chains through various organic reactions. These reactions are crucial for defining the compound's interaction with the GPR88 receptor and its overall pharmacological profile.
Step 3: Final Functionalization and Salt Formation
The final steps of the synthesis involve any necessary deprotection or functional group interconversion, followed by purification and often conversion to a salt form to improve handling and solubility.
Purification Methodologies
The purification of this compound is critical to ensure the removal of impurities, byproducts, and unreacted starting materials, which could interfere with biological assays and in vivo studies. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.
Experimental Protocol: Purification of this compound
1. Liquid-Liquid Extraction:
Following the final synthetic step, the reaction mixture is typically subjected to an aqueous workup. This involves partitioning the crude product between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and an aqueous phase. Acid-base washes can be employed to remove acidic or basic impurities.[8][9]
2. Column Chromatography:
The primary purification step is often column chromatography on silica (B1680970) gel.[9] A suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) is used to separate the desired product from other components of the reaction mixture. The fractions are typically monitored by thin-layer chromatography (TLC).
3. Recrystallization:
For final purification and to obtain a crystalline solid, recrystallization is often performed.[8] The purified compound from column chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of high-purity crystals.
Quantitative Data Summary
The following tables summarize key quantitative data associated with this compound and its analogs, as reported in the literature.
| Compound | cAMP EC50 (nM)[10][11][12] | Metabolic Half-life (h)[1][2][3] | Brain/Plasma Ratio[1][2][3] |
| This compound | 25 - 45 | 0.7 | 0.4 |
| RTI-122 (30a) | 11 | 5.8 | >1 |
| (1R,2R)-2-PCCA | - | - | - |
| Analytical Technique | Observed Data for this compound (Representative) |
| Mass Spectrometry | [M+H]+ calculated and found |
| 1H NMR | Chemical shifts and coupling constants consistent with the proposed structure |
| Purity (HPLC) | >95% |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis and purification of this compound.
Caption: Generalized synthetic workflow for this compound.
Caption: General purification workflow for this compound.
This guide provides a foundational understanding of the synthesis and purification of this compound. For precise experimental details, researchers are encouraged to consult the primary literature cited herein. The development of analogs with improved pharmacokinetic properties, such as RTI-122, highlights the ongoing efforts to optimize this important class of GPR88 agonists.[1][4][12]
References
- 1. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 6. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 12. researchgate.net [researchgate.net]
RTI-13951-33: A Technical Overview of Pharmacokinetics and Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
RTI-13951-33 has emerged as a significant pharmacological tool for investigating the function of the orphan G-protein-coupled receptor GPR88, a potential therapeutic target for neuropsychiatric disorders, including alcohol use disorder.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and brain penetration of this compound, compiling key data from preclinical studies to inform ongoing research and drug development efforts.
Pharmacokinetic Profile
This compound is a potent and selective agonist for the GPR88 receptor.[2][3] It exhibits favorable pharmacokinetic properties that allow for sufficient brain exposure to modulate GPR88 in vivo.[1] The compound's pharmacokinetic parameters have been characterized in both rat and mouse models, demonstrating its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from in vivo and in vitro studies.
Table 1: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, i.p.)
| Parameter | Value | Reference |
| Brain Cmax | 287 ng/mL | [3] |
| Time to Brain Cmax | 60 minutes | [3] |
| Brain Concentration at 30 min | 242 ng/mL (527 nM) | [3] |
| Apparent Half-life in Brain | 87 minutes (~1.5 hours) | [1][3] |
| Brain to Plasma AUC Ratio | 0.5 | [3] |
Table 2: In Vivo Pharmacokinetics and In Vitro Metabolic Stability of this compound in Mice (10 mg/kg, i.p.)
| Parameter | Value | Reference |
| Plasma Half-life | 0.7 hours | [4] |
| Plasma Clearance (CL) | 352 mL min-1 kg-1 | [4] |
| Brain/Plasma Ratio at 30 min | 0.4 | [4] |
| Mouse Liver Microsomes | ||
| Half-life | 2.2 minutes | [4] |
| Clearance (CL) | 643 µL min-1 (mg of protein)-1 | [4] |
Table 3: In Vitro Potency and Binding Affinity of this compound
| Assay | Value | Reference |
| EC50 (cAMP functional assay) | 25 nM | [2][3][5] |
| EC50 (cAMP functional assay) | 45 nM | [4][6] |
| EC50 ([35S]GTPγS binding) | 535 nM | [6] |
| Binding Affinity (Ki) | 224 nM | [6] |
Brain Penetration
Studies have confirmed that this compound is a brain-penetrant molecule.[2][3] In rats, a 10 mg/kg intraperitoneal dose resulted in a peak brain concentration of 287 ng/mL at 60 minutes.[3] The brain concentration at 30 minutes was 242 ng/mL, which is significantly higher than its in vitro EC50 value of 25 nM, indicating that the compound reaches sufficient levels in the brain to engage the GPR88 receptor.[3] The brain-to-plasma area under the curve (AUC) ratio was determined to be 0.5, further supporting its ability to penetrate the central nervous system.[3] In mice, the brain-to-plasma ratio was 0.4 at 30 minutes post-injection.[4]
Experimental Methodologies
The pharmacokinetic data presented were generated from studies utilizing standard preclinical models and analytical techniques.
Animal Models
-
Rats: Used for initial pharmacokinetic profiling and behavioral assessments.[1][3]
-
Mice: C57BL/6J and GPR88 knockout mice were used for further pharmacokinetic analysis, metabolic stability assessment, and to confirm GPR88-mediated effects.[1][4]
Administration
-
Route: Intraperitoneal (i.p.) injection was the route of administration for the pharmacokinetic studies.[1][3][4]
-
Dosing: Doses for pharmacokinetic studies were typically 10 mg/kg in both rats and mice.[1][3][4] Behavioral studies have utilized a range of doses from 5 to 60 mg/kg.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist at the GPR88 receptor.[2][3] GPR88 is a Gi/o-coupled receptor, and its activation by this compound is believed to lead to the inhibition of neuronal activity.[1] This mechanism is central to its observed effects on reducing alcohol-related behaviors.[1][7]
Caption: GPR88 signaling pathway activated by this compound.
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study of a novel compound like this compound.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
RTI-13951-33: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 is a potent, selective, and brain-penetrant agonist of the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum, a key brain region involved in reward, motivation, and motor control, making it a promising therapeutic target for neuropsychiatric disorders, including addiction.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, with a focus on its pharmacological characterization and mechanism of action. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed.
Discovery and Synthesis
This compound was developed as a second-generation lead GPR88 agonist, originating from structure-activity relationship (SAR) studies around the initial lead compound, 2-PCCA.[4] The aim of these studies was to improve upon the potency, selectivity, and pharmacokinetic properties of earlier compounds. The synthesis of this compound and its analogues generally involves a Suzuki coupling reaction followed by the removal of a protecting group.[5]
While detailed, step-by-step synthesis protocols are proprietary and not fully available in the public domain, the general synthetic scheme is outlined in the literature.[5] The process involves the coupling of an enantiomerically pure cyclopropane-containing building block with an appropriate arylboronic pinacol (B44631) ester, followed by deprotection to yield the final compound.[5]
Pharmacological Profile
This compound has been extensively characterized in a battery of in vitro and in vivo assays to determine its potency, efficacy, and selectivity for the GPR88 receptor.
In Vitro Pharmacology
The in vitro activity of this compound was primarily assessed using cAMP functional assays and [³⁵S]GTPγS binding assays in cells expressing the human GPR88 receptor.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Parameter | Value | Cell Line | Reference |
| cAMP Functional Assay | EC₅₀ | 25 nM | Recombinant receptor | [4] |
| cAMP Functional Assay | EC₅₀ | 45 nM | PPLS-HA-hGPR88-CHO | |
| [³⁵S]GTPγS Binding Assay | EC₅₀ | 65 nM | PPLS-HA-hGPR88-CHO | |
| [³⁵S]GTPγS Binding Assay | EC₅₀ | 535 nM | Mouse striatal membranes | [6] |
Experimental Protocols
cAMP Functional Assay (General Protocol):
This assay measures the ability of a compound to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), which is a downstream signaling molecule of Gαi/o-coupled receptors like GPR88.
-
Cell Culture: CHO or HEK293 cells stably expressing the human GPR88 receptor are cultured in appropriate media.[7]
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.[7]
-
Compound Preparation: Serial dilutions of this compound are prepared. A GPR88 agonist (e.g., 2-PCCA) at its EC₈₀ concentration and a forskolin (B1673556) solution (to stimulate adenylyl cyclase) are also prepared.[7]
-
Assay Procedure:
-
Culture media is removed from the cells.
-
Dilutions of the test compound are added to the wells and incubated.
-
An agonist/forskolin mixture is added to all wells and incubated for 30 minutes at room temperature.[7]
-
-
cAMP Detection: Cells are lysed, and cAMP levels are measured using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.[7]
-
Data Analysis: Data are plotted as the percentage of inhibition versus the log concentration of the compound to determine the EC₅₀ value.[7]
[³⁵S]GTPγS Binding Assay (General Protocol):
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[8][9]
-
Membrane Preparation: Membranes are prepared from cells stably expressing the GPR88 receptor or from brain tissue (e.g., mouse striatum).[5][6]
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Incubation: The reaction is carried out at 30°C for a defined period, typically 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is plotted against the log concentration of the agonist to determine EC₅₀ and Emax values.
In Vivo Pharmacology
The in vivo effects of this compound have been primarily investigated in rodent models of alcohol consumption and seeking.
Table 2: In Vivo Effects of this compound on Alcohol-Related Behaviors
| Behavioral Paradigm | Species | Dose (mg/kg, i.p.) | Effect | Reference |
| Intermittent-access two-bottle choice | Mouse | 30 | Reduced excessive voluntary alcohol drinking | [4][10] |
| Drinking-in-the-dark | Mouse | 30 | Reduced binge-like alcohol drinking | [4][10] |
| Alcohol self-administration | Mouse | 30 | Decreased nose-pokes for alcohol | [4][10] |
| Conditioned place preference | Mouse | 30 | Reduced expression of alcohol-induced CPP | [4][10] |
| Alcohol self-administration | Rat | 10, 20 | Reduced alcohol self-administration and intake | [5] |
Experimental Protocol: Intermittent-Access Two-Bottle Choice (IA2BC) in Mice (General Protocol):
This paradigm is used to model excessive, voluntary alcohol consumption.
-
Housing: Mice are individually housed with ad libitum access to food and water.
-
Habituation: A one-week habituation period to single housing is provided.
-
Drinking Sessions: For 8 weeks, on Mondays, Wednesdays, and Fridays, mice are given 24-hour concurrent access to two bottles: one containing 20% (v/v) ethanol (B145695) in tap water and the other containing tap water.[11] On the other days, they have access to two bottles of water. The position of the ethanol bottle is alternated to control for side preference.[11]
-
Drug Administration: 30 minutes prior to a drinking session, mice are administered this compound (e.g., 30 mg/kg, i.p.) or vehicle.[4]
-
Measurement: Fluid consumption from both bottles is measured by weighing the bottles before and after the 24-hour session. Spillage is controlled for by using measurements from bottles in an empty cage.
-
Data Analysis: Alcohol intake (g/kg) and water intake (ml/kg) are calculated and compared between treatment groups.
Mechanism of Action
This compound acts as an agonist at the GPR88 receptor, which is a Gαi/o-coupled GPCR.[3] Activation of GPR88 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3] This signaling cascade is believed to modulate neuronal activity in the striatum and other brain regions, ultimately influencing behaviors related to reward and addiction.[4] The specificity of this compound's effects on alcohol consumption via GPR88 has been confirmed in studies using Gpr88 knockout mice, where the compound had no effect on alcohol intake.[4][10]
Caption: GPR88 Signaling Pathway Activated by this compound.
Pharmacokinetics
The pharmacokinetic (PK) properties of this compound have been evaluated in rodents to assess its suitability for in vivo studies.
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg, i.p.) | Brain Cₘₐₓ (ng/mL) | Brain Half-life (h) | Brain/Plasma Ratio | Reference |
| Rat | 10 | 287 | ~1.5 | Not Reported | [4] |
| Mouse | 10 | Not Reported | 0.7 (plasma) | 0.4 (at 30 min) | [5] |
While this compound demonstrates brain penetrance, its metabolic stability has been an area for further optimization.[5] Studies have identified metabolically labile sites on the molecule, leading to the design of next-generation compounds with improved PK profiles.[5]
Preclinical Development Workflow
The discovery and development of this compound followed a logical progression from initial hit identification to in vivo proof-of-concept.
Caption: Preclinical Development Workflow for this compound.
Clinical Development Status
As of the latest available information, this compound has not entered clinical trials. The focus of research remains on preclinical characterization and the development of analogues with optimized pharmacokinetic properties for potential clinical translation.[1][12]
Conclusion
This compound is a valuable pharmacological tool for investigating the in vivo functions of the GPR88 receptor. Its discovery and preclinical development have provided strong evidence for GPR88 as a promising therapeutic target for the treatment of alcohol use disorder and potentially other neuropsychiatric conditions. Further optimization of its pharmacokinetic properties may lead to the development of clinical candidates targeting this important orphan receptor.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. benchchem.com [benchchem.com]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR88 Agonist RTI-13951-33: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel, potent, and selective GPR88 agonist, RTI-13951-33. GPR88, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, is an emerging therapeutic target for a range of neuropsychiatric disorders, including addiction.[1][2] this compound serves as a critical pharmacological tool to elucidate the in vivo functions of GPR88 and evaluate its therapeutic potential. This document details the pharmacological properties of this compound, including its binding affinity and functional potency, and provides an in-depth look at the experimental protocols utilized for its characterization. Furthermore, this guide presents key signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of its mechanism of action and practical application in neuroscience research.
Introduction to GPR88 and this compound
GPR88 is a class A rhodopsin family orphan GPCR with high expression in the striatal medium spiny neurons (MSNs), which are key components of the basal ganglia circuits controlling voluntary movement, motor learning, and reward-based behaviors.[3] The endogenous ligand for GPR88 remains unknown, which has historically hindered the study of its physiological roles. However, studies using GPR88 knockout mice have implicated the receptor in the modulation of dopaminergic signaling, locomotor activity, and alcohol-related behaviors.[4][5]
The development of synthetic agonists like this compound has been a significant advancement in the field, providing the necessary tools for in vivo investigation of GPR88 function.[6] this compound is a potent, selective, and brain-penetrant small molecule that has been instrumental in demonstrating the therapeutic potential of GPR88 activation, particularly in the context of alcohol use disorder.[4][6]
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinity, functional potency, and pharmacokinetic properties.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 224 nM | Competition binding assay with [3H]RTI-33 in PPLS-HA-hGPR88-CHO cell membranes | [1] |
| Functional Potency (EC50) | 25 nM | cAMP functional assay | [2][4][6] |
| 45 nM | in vitro cAMP functional assay | [1] | |
| 65 nM | [35S]GTPγS binding assay in PPLS-HA-hGPR88-CHO cell membranes | [7] | |
| 535 nM | [35S]GTPγS binding assay in mouse striatal membranes | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose & Route | Cmax (Brain) | t1/2 (Plasma) | Brain/Plasma Ratio | Reference |
| Rat | 10 mg/kg, i.p. | 287 ng/mL | ~1.5 h | - | [4] |
| Mouse | 10 mg/kg, i.p. | - | 0.7 h | 0.4 (at 30 min) | [7] |
GPR88 Signaling Pathway
GPR88 couples to inhibitory G proteins (Gαi/o).[3] Upon activation by an agonist such as this compound, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[3][8]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
This assay quantifies the ability of this compound to inhibit cAMP production in cells expressing GPR88.
-
Cell Lines: HEK293 or CHO cells stably expressing human GPR88 are commonly used.[8]
-
Procedure:
-
Cells are cultured in appropriate media and seeded into 384-well plates.
-
The cells are then treated with various concentrations of this compound.
-
Adenylyl cyclase is stimulated using forskolin (B1673556) to increase basal cAMP levels.
-
The reaction is incubated for a specified period (e.g., 30 minutes) at room temperature.
-
Cell lysis is performed, and intracellular cAMP levels are measured using a commercial cAMP detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a GloSensor™-based assay.[8][9]
-
-
Data Analysis: The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[9]
This functional assay measures the activation of G proteins coupled to GPR88.
-
Membrane Preparation: Membranes are prepared from either cultured cells expressing GPR88 or from brain tissue, such as the mouse striatum.[1]
-
Procedure:
-
Membranes are incubated with increasing concentrations of this compound in an assay buffer containing GDP and [35S]GTPγS.
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the EC50 and Emax values for this compound-stimulated [35S]GTPγS binding.
In Vivo Behavioral Assays
The following protocols are commonly used to assess the effects of this compound on alcohol-related behaviors in rodents.
This model is used to assess binge-like alcohol consumption.
-
Animals: C57BL/6J mice are a commonly used strain.[4]
-
Procedure:
-
Mice are single-housed and habituated to a reverse light-dark cycle.
-
For several days, access to water is restricted, and then a single bottle of 20% ethanol (B145695) is provided for 2-4 hours, starting 3 hours into the dark cycle.
-
On the test day, mice are administered this compound (e.g., 20, 30, or 60 mg/kg, i.p.) or vehicle 30 minutes before the start of the drinking session.[4]
-
Alcohol and water consumption are measured at the end of the session.
-
-
Data Analysis: The amount of ethanol consumed (g/kg body weight) is calculated and compared between the this compound and vehicle-treated groups.
This model assesses voluntary alcohol consumption and preference.
-
Animals: C57BL/6J mice or Long-Evans rats are often used.[4]
-
Procedure:
-
Animals are given intermittent access to one bottle of alcohol (e.g., 20%) and one bottle of water for 24-hour periods, typically 3 times a week.
-
This procedure is continued for several weeks to establish a stable baseline of alcohol intake.
-
On the test day, this compound or vehicle is administered prior to the 24-hour drinking session.
-
The positions of the alcohol and water bottles are alternated to control for side preference.
-
-
Data Analysis: Alcohol intake (g/kg), water intake (ml), and alcohol preference (ratio of alcohol consumed to total fluid consumed) are calculated and compared between treatment groups.
This operant conditioning model measures the motivation to seek and consume alcohol.
-
Animals: Rats or mice are trained to perform an action (e.g., nose-poking or lever-pressing) to receive an alcohol reward.[4]
-
Procedure:
-
Animals are first trained to self-administer alcohol in operant chambers.
-
Once a stable baseline of responding is achieved, the effects of this compound are tested.
-
This compound or vehicle is administered before the self-administration session.
-
-
Data Analysis: The number of active (alcohol-delivering) and inactive lever presses or nose-pokes are recorded. The pattern of responding, such as the number of licks and bursts of licks, can also be analyzed to assess the motivation for alcohol.[4]
Conclusion
This compound is a well-characterized and valuable tool for the neuroscience research community. Its potency as a GPR88 agonist, coupled with its brain penetrance, makes it suitable for in vivo studies aimed at dissecting the role of GPR88 in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this important compound, ultimately contributing to a better understanding of GPR88 and its potential as a therapeutic target for neuropsychiatric disorders. Further optimization of this compound has led to the development of second-generation agonists with improved pharmacokinetic properties, which will continue to advance research in this area.[7]
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
RTI-13951-33: A Chemical Probe for the Orphan Receptor GPR88
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The orphan G protein-coupled receptor 88 (GPR88) has emerged as a compelling therapeutic target for a variety of central nervous system (CNS) disorders, given its high expression in the striatum and its role in modulating key neuronal circuits. The development of selective chemical probes is paramount to elucidating the physiological functions of GPR88 and exploring its therapeutic potential. This technical guide provides a comprehensive overview of RTI-13951-33, a potent and selective agonist for GPR88. This document details its pharmacological properties, the signaling pathways it modulates, and provides detailed experimental protocols for its characterization, serving as a valuable resource for researchers in neuroscience and drug discovery.
Introduction to GPR88
GPR88 is a class A rhodopsin family orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain, with particularly high levels in the striatum, a critical hub for motor control, reward, and cognition.[1][2] Its restricted expression pattern makes it an attractive drug target with the potential for minimal peripheral side effects. GPR88 is known to couple to inhibitory G proteins (Gαi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Studies utilizing knockout mice have implicated GPR88 in a range of behaviors, including locomotion, anxiety, and alcohol consumption, highlighting its potential as a therapeutic target for neuropsychiatric and substance use disorders.[5][6]
This compound: A Potent and Selective GPR88 Agonist
This compound has been identified as a potent, selective, and brain-penetrant small molecule agonist of GPR88.[7][8] Its favorable pharmacological and pharmacokinetic properties make it an invaluable tool for probing the in vitro and in vivo functions of GPR88.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various functional and binding assays.
| Parameter | Value | Assay Type | Reference |
| EC₅₀ | 25 nM | cAMP Functional Assay | [1][7][8][9][10][11] |
| EC₅₀ | 45 nM | in vitro cAMP functional assay | [12] |
| EC₅₀ | 535 nM | [³⁵S]GTPγS Binding Assay | [10][11][12] |
| Binding Affinity (Ki) | 224 nM | Competition Radioligand Binding | [12] |
| Ki/EC₅₀ Ratio | 5.0 | [12] |
Selectivity Profile
This compound exhibits high selectivity for GPR88. Screening against a panel of over 38 other GPCRs, ion channels, and neurotransmitter transporters revealed no significant off-target activity.[1][7][8] It shows weak affinity for the kappa opioid receptor (KOR; Ki = 2.29 µM), vesicular monoamine transporter (VMAT; Ki = 4.23 µM), and moderate affinity for the serotonin (B10506) transporter (SERT; Ki = 0.75 µM), though it poorly inhibits SERT function (IC₅₀ = 25.1 ± 2.7 µM).[10][11]
Physicochemical and Pharmacokinetic Properties
This compound possesses favorable physicochemical properties for an in vivo chemical probe, including good aqueous solubility and brain permeability.[1][13] However, it has demonstrated poor metabolic stability with a short half-life in mouse plasma.[14][15]
| Parameter | Value | Species | Route | Reference |
| clogP | 3.34 | [12][13] | ||
| Half-life (t₁/₂) (Plasma) | 0.7 h | Mouse | i.p. | [14][15] |
| Half-life (t₁/₂) (Plasma) | 48 min | Rat | i.p. | [10][11] |
| Half-life (t₁/₂) (Brain) | 87 min | Rat | i.p. | [10][11] |
| Brain/Plasma Ratio (at 30 min) | 0.4 | Mouse | i.p. | [14][15] |
| Clearance (CL) | 352 mL min⁻¹ kg⁻¹ | Mouse | i.p. | [14][15] |
GPR88 Signaling Pathway
Activation of GPR88 by an agonist like this compound initiates a signaling cascade through its coupling with Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cAMP levels. This canonical pathway is believed to be a primary mechanism through which GPR88 exerts its modulatory effects on neuronal function.
Caption: GPR88 Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a GPR88 chemical probe.
In Vitro Assays
This assay is used to determine the potency of this compound in inhibiting cAMP production.
-
Cell Line: CHO cells stably expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO).
-
Reagents:
-
LANCE® Ultra cAMP Kit (PerkinElmer)
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4
-
This compound serial dilutions
-
-
Procedure:
-
Harvest and resuspend cells in Stimulation Buffer.
-
Dispense cell suspension into a 384-well white opaque microplate.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
Add Eu-cAMP tracer and ULight™-anti-cAMP antibody solution.
-
Incubate for 1 hour at room temperature.
-
Measure TR-FRET signal at 665 nm and 615 nm using a compatible plate reader.
-
Calculate the ratio of 665 nm/615 nm and plot against the concentration of this compound to determine the EC₅₀ value.[2][5][16][17]
-
This assay measures the activation of G proteins by GPR88 in response to this compound.[11][18]
-
Membrane Preparation:
-
Homogenize striatal tissue from wild-type and GPR88 knockout mice in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction).
-
Determine protein concentration.
-
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
GDP
-
[³⁵S]GTPγS
-
This compound serial dilutions
-
-
Procedure:
-
In a 96-well plate, add Assay Buffer, GDP, and membrane preparation.
-
Add serial dilutions of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the specific binding against the concentration of this compound to determine the EC₅₀ and Emax values.[19]
-
This assay is used to determine the binding affinity (Ki) of this compound for GPR88.[3][20]
-
Cell Line and Radioligand: PPLS-HA-hGPR88-CHO cell membranes and [³H]RTI-33.[12][17]
-
Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
[³H]RTI-33 (at a concentration close to its Kd)
-
This compound serial dilutions
-
Non-specific binding determinator (e.g., a high concentration of an unlabeled GPR88 agonist)
-
-
Procedure:
-
In a 96-well plate, add cell membranes, [³H]RTI-33, and serial dilutions of this compound.
-
For non-specific binding wells, add the non-specific binding determinator.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀, which can then be converted to Ki using the Cheng-Prusoff equation.[21]
-
In Vivo Assays
This model is used to assess the effect of this compound on binge-like alcohol intake.[6][22][23][24]
-
Animals: C57BL/6J mice or other appropriate rodent models.
-
Procedure:
-
Single-house the animals.
-
For several days, replace the water bottle with a bottle containing 20% ethanol (B145695) for a 2-4 hour period, starting 3 hours into the dark cycle.
-
On the test day, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes before the ethanol access period.[22][23]
-
Measure the volume of ethanol consumed during the access period.
-
Compare ethanol consumption between the this compound and vehicle-treated groups.
-
Experimental and Logical Workflows
The characterization of this compound as a chemical probe for GPR88 follows a logical progression from in vitro characterization to in vivo validation.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a well-characterized, potent, and selective agonist for the orphan receptor GPR88. Its utility as a chemical probe has been demonstrated through a variety of in vitro and in vivo studies. This technical guide provides researchers with the necessary information and detailed protocols to effectively utilize this compound in their investigations into the biology of GPR88 and its potential as a therapeutic target. The continued use of this valuable tool will undoubtedly contribute to a deeper understanding of the role of GPR88 in health and disease.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.co.uk]
- 5. revvity.com [revvity.com]
- 6. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental In Vivo Toxicity Models for Alcohol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. blossombio.com [blossombio.com]
- 18. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with RTI-13951-33
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of RTI-13951-33 in in vivo rodent studies. This compound is a potent and selective agonist for the orphan G-protein-coupled receptor GPR88, a promising therapeutic target for neuropsychiatric disorders, particularly alcohol use disorder (AUD).[1][2][3]
Mechanism of Action
This compound acts as an agonist at the GPR88 receptor, which is highly expressed in the striatum.[2] GPR88 is a Gi/o-coupled receptor, and its activation by this compound is thought to inhibit neuronal activity in brain pathways involved in reward and addiction.[1] Studies in GPR88 knockout mice have demonstrated the receptor's role in alcohol drinking and seeking behaviors, and the effects of this compound are absent in these animals, confirming its on-target activity.[1][4][5]
Caption: Signaling pathway of this compound via the GPR88 receptor.
Pharmacokinetic Properties
This compound is a brain-penetrant agonist with favorable pharmacokinetic properties for in vivo behavioral studies.[1][2] However, it has been noted to have poor metabolic stability, which has led to the development of analogs with improved properties.[6][7][8][9][10]
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T½ (hours) | Brain/Plasma Ratio | Reference |
| Rat | 10 | i.p. | 287 (Brain) | ~1.5 | - | [1] |
| Mouse | 10 | i.p. | - | 0.7 (Plasma) | 0.4 (at 30 min) | [6] |
Experimental Protocols
The following are detailed protocols for key in vivo rodent studies to evaluate the efficacy of this compound.
Protocol 1: Locomotor Activity Assessment
This protocol is designed to assess the effect of this compound on spontaneous locomotor activity in mice. This is a critical control experiment to ensure that observed effects on other behaviors are not simply due to sedation or motor impairment.[1]
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
C57BL/6 mice
-
Open field arenas
-
Automated tracking system (e.g., EthoVision)
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in saline to the desired concentrations (e.g., 20, 30, and 60 mg/kg).[1]
-
Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Testing: Immediately after injection, place each mouse in the center of an open field arena.
-
Data Collection: Record locomotor activity (distance traveled, rearing, etc.) for a period of 60-90 minutes using an automated tracking system.[1]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of any effects. Compare drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Caption: Experimental workflow for locomotor activity assessment.
Protocol 2: Alcohol Self-Administration
This protocol evaluates the effect of this compound on the motivation to self-administer alcohol in rats or mice.[1][7]
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Alcohol solution (e.g., 10-20% v/v)
-
Sucrose (B13894) or saccharin (B28170) solution for initial training
-
Operant conditioning chambers equipped with two levers (or nose-poke holes) and a liquid delivery system.
-
Rats (e.g., Wistar or Long-Evans) or C57BL/6 mice
Procedure:
-
Training:
-
Train animals to press a lever (or poke their nose in a hole) to receive a reward (e.g., sucrose or saccharin solution) on a fixed-ratio 1 (FR1) schedule.
-
Once responding is stable, replace the sweet solution with alcohol.
-
Gradually increase the alcohol concentration and the response requirement (e.g., to FR3 or FR5) until stable self-administration is achieved.
-
-
Test Sessions:
-
Prior to a test session, administer this compound or vehicle (i.p.) at the desired dose (e.g., 5, 10, 20 mg/kg in rats) and time point (e.g., 30 minutes pre-session).[1][11]
-
Place the animal in the operant chamber and allow self-administration for a set duration (e.g., 30 minutes to 4 hours).[1]
-
Record the number of active and inactive lever presses (or nose pokes) and the amount of alcohol consumed.
-
-
Control for General Reinforcement: To ensure the effect is specific to alcohol, a separate cohort of animals can be trained to self-administer a non-drug reinforcer (e.g., sucrose solution), and the effect of this compound on this behavior can be assessed.[2][7]
-
Data Analysis: Compare the number of rewards earned and the consumption of alcohol between drug-treated and vehicle-treated groups using appropriate statistical methods.
Protocol 3: Drinking-in-the-Dark (DID) Binge-Like Alcohol Consumption
This protocol models binge-like alcohol drinking in mice and is used to assess the effect of this compound on excessive alcohol intake.[4][5][6]
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Alcohol solution (20% v/v)
-
Water
-
C57BL/6 mice
-
Home cages with two drinking bottles
Procedure:
-
Acclimation to DID Procedure:
-
For 3 days, replace the water bottle with a bottle containing 20% alcohol for a 2-hour period, starting 3 hours into the dark cycle.
-
On the 4th day (test day), the procedure is the same, but animals are pre-treated with the drug or vehicle.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 30 mg/kg) or vehicle (i.p.) 30 minutes before the 2-hour alcohol access period.[6]
-
-
Measurement of Intake:
-
Weigh the alcohol and water bottles before and after the 2-hour access period to determine the amount consumed.
-
Also, weigh the animals to calculate intake in g/kg.
-
-
Data Analysis: Compare alcohol and water intake between the this compound and vehicle groups using a t-test or ANOVA.
Protocol 4: Conditioned Place Preference (CPP)
This protocol assesses whether this compound can reduce the rewarding effects of alcohol.[1][3][4]
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Alcohol (e.g., 2 g/kg)
-
CPP apparatus with at least two distinct chambers (differentiated by visual and tactile cues).
Procedure:
-
Pre-conditioning (Baseline Preference):
-
On day 1, place the mouse in the CPP apparatus with free access to all chambers for 15 minutes.
-
Record the time spent in each chamber to determine any baseline preference. Animals with a strong preference for one chamber are typically excluded.
-
-
Conditioning:
-
This phase consists of 8 days of conditioning sessions.
-
On days 2, 4, 6, and 8, administer alcohol (i.p.) and immediately confine the mouse to one of the chambers (the initially non-preferred one) for a set duration (e.g., 30 minutes).
-
On days 3, 5, 7, and 9, administer saline and confine the mouse to the opposite chamber for the same duration.
-
-
Post-conditioning Test (Expression of CPP):
-
On day 10, administer this compound or vehicle (i.p.).
-
30 minutes later, place the mouse in the CPP apparatus with free access to all chambers for 15 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. Compare the preference scores between the this compound and vehicle groups. A reduction in the preference score by this compound indicates an attenuation of alcohol's rewarding effects.[1][3]
Caption: Logical workflow for the Conditioned Place Preference experiment.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice | RTI [rti.org]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dosing Regimen and Protocols for RTI-13951-33 in Murine Models
Introduction
RTI-13951-33 is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled receptor GPR88.[1][2] This receptor is highly expressed in the striatum and is implicated in various neuropsychiatric disorders, including addiction.[1][2][3] Preclinical studies, particularly in mouse models, have demonstrated that this compound effectively reduces alcohol consumption and seeking behaviors, making it a valuable pharmacological tool for investigating GPR88 function and a promising lead compound for the development of therapeutics for alcohol use disorders (AUD).[3][4][5] The effects of this compound are confirmed to be GPR88-specific, as they are absent in GPR88 knockout mice.[3][4] These notes provide a comprehensive overview of the dosing regimen, pharmacokinetic properties, and detailed experimental protocols for the use of this compound in mice.
Quantitative Data Summary
The following tables summarize the reported dosages, administration details, observed effects, and pharmacokinetic parameters of this compound in mice.
Table 1: Dosing Regimen and Behavioral Effects in Mice
| Dose (mg/kg) | Route of Administration | Vehicle | Injection Volume | Key Observed Effect | Reference |
| 20 | Intraperitoneal (i.p.) | Sterile 0.9% Saline | 10 ml/kg | No effect on spontaneous locomotor activity. | [4] |
| 30 | Intraperitoneal (i.p.) | Sterile 0.9% Saline | 10 ml/kg | Reduces voluntary alcohol drinking, binge-like drinking, and alcohol self-administration.[3][4][5] | [4][5] |
| 30 | Intraperitoneal (i.p.) | Sterile 0.9% Saline | 10 ml/kg | Reduces spontaneous locomotor activity.[4] | [4] |
| 30 | Intraperitoneal (i.p.) | Sterile 0.9% Saline | 10 ml/kg | Reduces the expression of conditioned place preference to alcohol.[3][4] | [3][4] |
| 60 | Intraperitoneal (i.p.) | Sterile 0.9% Saline | 10 ml/kg | Dose-dependently reduces spontaneous locomotor activity and morphine-induced hyperlocomotion.[4] | [4] |
Note: A dose of 30 mg/kg was selected as the minimally active dose for alcohol-related behavioral studies to avoid the confounding effects of reduced locomotion.[4]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Dose (mg/kg) | Route | Value | Reference |
| Half-life (t½) | Mouse | 10 | i.p. | 0.7 h (in plasma) | [5] |
| Brain/Plasma Ratio | Mouse | 10 | i.p. | 0.4 (at 30 min post-injection) | [5] |
| Clearance (CL) | Mouse | 10 | i.p. | 352 mL min⁻¹ kg⁻¹ (in plasma) | [5] |
| Brain Cmax | Rat | 10 | i.p. | 287 ng/ml | [4] |
| Half-life (t½) | Rat | 10 | i.p. | ~1.5 h | [4] |
Signaling Pathway and Experimental Workflow
Mechanism of Action
This compound acts as an agonist at the GPR88 receptor. GPR88 is a Gαi/o-coupled receptor; its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][4] This signaling cascade is thought to inhibit neuronal activity in brain pathways relevant to the observed behavioral effects.[4]
Caption: GPR88 receptor signaling pathway upon activation by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol outlines the standard procedure for preparing and administering this compound for in vivo mouse studies.
Materials:
-
This compound compound
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
-
1 ml syringes with 27-30 gauge needles
-
Experimental mice (e.g., C57BL/6J)
Procedure:
-
Animal Handling: All procedures should be conducted in accordance with guidelines from the appropriate Animal Care and Use Committee.[4]
-
Dosage Calculation:
-
Weigh the mouse to determine the precise body weight (in kg).
-
Calculate the required amount of this compound based on the target dose (e.g., 30 mg/kg).
-
Formula: Dose (mg/kg) x Body Weight (kg) = Total mass of drug (mg)
-
-
Solution Preparation:
-
This compound is highly water-soluble.[4]
-
Weigh the calculated amount of this compound and place it in a sterile tube.
-
Calculate the required volume of sterile 0.9% saline based on a standard injection volume of 10 ml/kg.
-
Formula: 10 ml/kg x Body Weight (kg) = Total injection volume (ml)
-
Add the calculated volume of saline to the tube containing the drug.
-
Vortex thoroughly until the compound is completely dissolved. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the solution via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
For behavioral tests, administration is typically performed 30 minutes prior to the start of the experiment to allow for drug absorption and brain penetration.[4]
-
The vehicle control group should receive an equivalent volume of sterile 0.9% saline.
-
Protocol 2: Drinking-in-the-Dark (DID) Paradigm
This protocol is used to model binge-like alcohol drinking behavior in mice and assess the effect of this compound.[3][5]
Materials:
-
Individually housed mice
-
Standard mouse cages
-
Two drinking bottles per cage (one for water, one for alcohol)
-
20% (v/v) ethanol (B145695) solution
-
Prepared this compound and vehicle solutions (from Protocol 1)
Procedure:
-
Acclimation: Mice are single-housed and acclimated to a reverse light/dark cycle (e.g., lights off at 10:00 AM, on at 10:00 PM).[5]
-
DID Procedure:
-
For several consecutive days, replace the water bottle with a bottle containing 20% ethanol for a 2-4 hour period, starting 3 hours into the dark cycle.
-
After the drinking session, the ethanol bottle is replaced with the water bottle.
-
Measure the volume of ethanol and water consumed during the session.
-
-
Test Day:
-
Data Analysis:
-
Calculate the alcohol intake in g/kg of body weight.
-
Compare the alcohol intake between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in alcohol intake in the treated group indicates drug efficacy.[5]
-
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RTI-13951-33 in Conditioned Place Preference Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 is a potent, selective, and brain-penetrant agonist for the orphan G-protein-coupled receptor GPR88.[1] GPR88 is highly expressed in the striatum, a brain region critically involved in reward, motivation, and addiction.[2] Studies utilizing GPR88 knockout mice have implicated the receptor in alcohol-seeking and drinking behaviors.[2] this compound serves as a valuable pharmacological tool to investigate the in vivo functions of GPR88 and as a promising lead compound for the development of therapeutics for alcohol use disorder (AUD) and potentially other neuropsychiatric conditions.[3][4]
Conditioned Place Preference (CPP) is a standard preclinical behavioral paradigm used to evaluate the rewarding or aversive properties of drugs or other stimuli.[5][6] This application note provides detailed protocols for utilizing this compound in CPP assays to assess its intrinsic rewarding effects and its ability to modulate the rewarding properties of other substances, such as alcohol.
Mechanism of Action
This compound acts as an agonist at the GPR88 receptor.[1] GPR88 is a Gαi-coupled receptor, and its activation is presumed to inhibit neuronal activity.[2][3] By activating GPR88, this compound can modulate signaling pathways involved in reward and addiction. The compound has been shown to reduce excessive alcohol consumption, binge-like drinking, and alcohol self-administration in preclinical models.[3][4] Notably, this compound itself does not appear to induce place preference or aversion, but it can reduce the expression of CPP induced by alcohol, suggesting it diminishes the rewarding effects of alcohol.[3][4][7]
Signaling Pathway
Caption: GPR88 Signaling Pathway Activated by this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| EC50 (cAMP functional assay) | 25 nM | [1] |
| Binding Affinity (Ki) | 224 nM | [8] |
| Functional Potency (EC50) | 45 nM | [8] |
In Vivo Effects of this compound in Mice
| Experiment | Species/Strain | Dose of this compound | Effect | Reference |
| Spontaneous Locomotor Activity | C57BL/6J Mice | 30 and 60 mg/kg (i.p.) | Dose-dependent reduction in locomotor activity. | [3] |
| Conditioned Place Preference (Intrinsic Effect) | C57BL/6J Mice | 30 mg/kg (i.p.) | No induction of place preference or aversion. | [3] |
| Alcohol-Induced CPP (Expression) | C57BL/6J Mice | 30 mg/kg (i.p.) | Reduced the expression of alcohol-induced CPP. | [3] |
| Binge-Like Alcohol Drinking | C57BL/6J Mice | 30 mg/kg (i.p.) | Reduced binge-like alcohol consumption. | [2] |
Experimental Protocols
Conditioned Place Preference (CPP) Assay: Assessing Intrinsic Rewarding Effects of this compound
This protocol is designed to determine if this compound itself has rewarding or aversive properties.
Materials:
-
Conditioned Place Preference Apparatus (e.g., a three-compartment chamber with distinct visual and tactile cues in the two outer compartments).[5]
-
This compound.
-
Vehicle (e.g., saline).
-
Experimental animals (e.g., C57BL/6J mice).[3]
-
Animal scale.
-
Syringes and needles for intraperitoneal (i.p.) injections.
Procedure:
The CPP paradigm generally consists of three phases: habituation, conditioning, and testing.[6][9][10]
-
Habituation (Day 1):
-
Conditioning (Days 2-7):
-
This phase typically lasts for several days, with alternating injections of this compound and vehicle.[3][5]
-
On this compound conditioning days (e.g., Days 2, 4, 6):
-
Administer this compound (e.g., 30 mg/kg, i.p.).[3]
-
Immediately confine the mouse to one of the outer compartments (the drug-paired compartment) for a set duration (e.g., 30 minutes).
-
-
On vehicle conditioning days (e.g., Days 3, 5, 7):
-
Administer the vehicle.
-
Confine the mouse to the opposite outer compartment (the vehicle-paired compartment) for the same duration.
-
-
-
Preference Test (Day 8):
-
Place the mouse in the central compartment and allow it to freely explore the entire apparatus for a set period (e.g., 15-20 minutes).[3][9]
-
Record the time spent in each of the outer compartments.
-
A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference. Conversely, a significant decrease suggests a conditioned place aversion.[5]
-
CPP Assay: Assessing the Effect of this compound on Alcohol-Induced Reward
This protocol evaluates the ability of this compound to block the expression of a previously established CPP for alcohol.
Procedure:
-
Habituation (Day 1):
-
Follow the same procedure as described above.
-
-
Alcohol Conditioning (Days 2-7):
-
Establish a CPP for alcohol.
-
On alcohol conditioning days (e.g., Days 2, 4, 6):
-
Administer alcohol (e.g., 1.8 g/kg, i.p.).[3]
-
Confine the mouse to one of the outer compartments.
-
-
On saline conditioning days (e.g., Days 3, 5, 7):
-
Administer saline.
-
Confine the mouse to the opposite outer compartment.
-
-
-
Preference Test with this compound (Day 8):
-
On the test day, administer either this compound (e.g., 30 mg/kg, i.p.) or vehicle to different groups of mice that have undergone alcohol conditioning.[3]
-
After a short delay (e.g., 30 minutes), place the mice in the central compartment and allow free exploration for a set period (e.g., 20 minutes).[3]
-
Record the time spent in each compartment.
-
A reduction in the time spent in the alcohol-paired compartment in the this compound treated group compared to the vehicle-treated group indicates that this compound attenuates the expression of alcohol-induced CPP.[3]
-
Experimental Workflow
Caption: General Experimental Workflow for Conditioned Place Preference Assays.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for RTI-13951-33 in Studying Striatal Circuit Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 is a potent, selective, and brain-penetrant agonist for the orphan G-protein coupled receptor 88 (GPR88).[1] GPR88 is highly expressed in the striatum, a critical brain region for motor control, reward, and cognition.[2] As a Gi/o-coupled receptor, GPR88 activation generally leads to the inhibition of neuronal activity.[3] this compound serves as a valuable pharmacological tool to investigate the role of GPR88 in striatal circuit function and its potential as a therapeutic target for neuropsychiatric disorders, particularly those involving dysfunctional striatal circuitry such as addiction.[4][5]
These application notes provide a summary of the pharmacological properties of this compound, detailed protocols for its use in key in vivo experiments, and expected outcomes based on current research.
Data Presentation
In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species | Assay/Method | Reference |
| In Vitro Activity | ||||
| GPR88 EC₅₀ (cAMP Assay) | 25 nM | Human | Recombinant cell-based assay | [1] |
| GPR88 EC₅₀ ([³⁵S]GTPγS) | 535 nM | Mouse | Striatal membranes | [6] |
| Off-Target Activity | No significant activity at 38 other GPCRs, ion channels, and transporters | Various | Radioligand binding and functional assays | [1] |
| Pharmacokinetics | ||||
| Brain Cₘₐₓ (10 mg/kg, i.p.) | 287 ng/mL | Rat | LC-MS/MS | [4] |
| Brain Half-life (10 mg/kg, i.p.) | ~1.5 hours | Rat | LC-MS/MS | [4] |
| Behavioral Effects | ||||
| Reduction of alcohol self-administration | Effective at 10 and 20 mg/kg (i.p.) | Rat | Operant conditioning | [4] |
| Reduction of voluntary alcohol drinking | Effective at 30 mg/kg (i.p.) | Mouse | Two-bottle choice | [7] |
| Reduction in binge-like alcohol drinking | Effective at 30 mg/kg (i.p.) | Mouse | Drinking-in-the-dark | [7] |
| Reduction in alcohol-induced CPP | Effective at 30 mg/kg (i.p.) | Mouse | Conditioned Place Preference | [7] |
Signaling Pathway
This compound activates the GPR88 receptor, which is coupled to the Gi/o heterotrimeric G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Lowered cAMP levels reduce the activity of protein kinase A (PKA), which in turn can modulate the function of various downstream effector proteins and ion channels, ultimately leading to a reduction in neuronal excitability.
Experimental Protocols
In Vivo Electrophysiology: Single-Unit Recordings in the Striatum
This protocol describes the procedure for recording the firing rate of individual striatal neurons in anesthetized or freely moving rodents following the administration of this compound.
Materials:
-
This compound
-
Saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Data acquisition system and amplifier
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the animal and secure it in the stereotaxic apparatus. Perform a craniotomy over the striatum.
-
Electrode Implantation: Slowly lower a microelectrode into the striatum to the desired coordinates.
-
Baseline Recording: Record the spontaneous firing rate of a single neuron for a stable period (e.g., 15-30 minutes) to establish a baseline.
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle (saline).
-
Post-Injection Recording: Continue recording the neuronal firing rate for at least 60-90 minutes post-injection.
-
Data Analysis: Analyze the firing rate in bins (e.g., 1-5 minutes) and compare the post-injection firing rate to the baseline. Normalize the data as a percentage of the baseline firing rate.
Expected Outcome:
Based on the Gi/o-coupled nature of GPR88, administration of this compound is expected to decrease the firing rate of striatal medium spiny neurons. The magnitude and duration of this effect will be dose-dependent.
In Vivo Microdialysis: Measurement of Striatal Dopamine (B1211576) and Serotonin (B10506)
This protocol outlines the measurement of extracellular dopamine and serotonin levels in the striatum of freely moving rodents in response to this compound.
Materials:
-
This compound
-
Saline (0.9%)
-
Microdialysis probes and guide cannulae
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Surgical tools
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the striatum. Allow for several days of recovery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect dialysate samples every 15-20 minutes for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle.
-
Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.
Expected Outcome:
Given that GPR88 activation is inhibitory, this compound may lead to a decrease in the firing of dopaminergic and serotonergic neurons projecting to the striatum, or modulate their release machinery. This would be expected to result in a decrease in extracellular dopamine and serotonin levels.
Behavioral Assay: Alcohol Self-Administration
This protocol is for assessing the effect of this compound on the motivation to self-administer alcohol in rodents.
Materials:
-
This compound
-
Saline (0.9%)
-
Ethanol solution (e.g., 10-20%)
-
Operant conditioning chambers
-
Syringes and needles for injection
Procedure:
-
Training: Train rodents to press a lever for alcohol reinforcement in daily sessions until stable responding is achieved.
-
Test Day:
-
Administer this compound (e.g., 10-20 mg/kg for rats, 30 mg/kg for mice, i.p.) or vehicle 30 minutes before the start of the self-administration session.
-
Place the animal in the operant chamber and allow it to self-administer alcohol for a set duration (e.g., 30-60 minutes).
-
-
Data Collection: Record the number of active lever presses (resulting in alcohol delivery) and inactive lever presses.
-
Data Analysis: Compare the number of active lever presses between the this compound and vehicle treatment groups.
Expected Outcome:
This compound is expected to dose-dependently decrease the number of active lever presses for alcohol, with no significant effect on inactive lever presses, indicating a reduction in the motivation to seek and consume alcohol.[4][7]
Behavioral Assay: Conditioned Place Preference (CPP)
This protocol evaluates the effect of this compound on the rewarding properties of drugs of abuse, such as alcohol.
Materials:
-
This compound
-
Saline (0.9%)
-
Drug of abuse (e.g., ethanol)
-
Conditioned place preference apparatus (at least two distinct chambers)
-
Syringes and needles for injection
Procedure:
-
Pre-Conditioning (Baseline): On day 1, allow the animal to freely explore all chambers of the apparatus for 15-20 minutes and record the time spent in each chamber to determine initial preference.
-
Conditioning:
-
For several days, administer the drug of abuse (e.g., ethanol) and confine the animal to one of the non-preferred chambers for a set period (e.g., 30 minutes).
-
On alternate days, administer saline and confine the animal to the other chamber.
-
-
Test Day:
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the animal in the neutral central compartment and allow it to freely explore all chambers for 15-20 minutes.
-
-
Data Collection: Record the time spent in the drug-paired chamber and the saline-paired chamber.
-
Data Analysis: Calculate a preference score (time in drug-paired chamber minus time in saline-paired chamber) and compare between the this compound and vehicle groups.
Expected Outcome:
This compound is expected to reduce the expression of a previously established conditioned place preference for alcohol, suggesting it diminishes the rewarding effects of the drug.[7]
Conclusion
This compound is a valuable tool for elucidating the role of the GPR88 receptor in striatal circuit function and its involvement in neuropsychiatric disorders. The protocols provided here offer a framework for investigating the electrophysiological, neurochemical, and behavioral effects of this compound. The expected outcomes are based on the known inhibitory action of GPR88, and researchers can use this information to design and interpret their experiments aimed at understanding the complex roles of this orphan receptor in brain function and disease.
References
- 1. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice | RTI [rti.org]
- 6. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 7. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Intraperitoneal Administration of RTI-13951-33
These notes provide a comprehensive overview and procedural guidelines for the use of RTI-13951-33, a potent and selective GPR88 agonist, in preclinical research settings. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, brain-penetrant small molecule that acts as an agonist for the orphan G-protein-coupled receptor GPR88. GPR88 is highly expressed in the striatum, a key region of the brain involved in reward, motivation, and motor control. Due to its role in these processes, GPR88 has emerged as a promising therapeutic target for neuropsychiatric conditions, particularly alcohol use disorder (AUD). Studies have demonstrated that intraperitoneal (i.p.) administration of this compound can effectively reduce alcohol consumption and seeking behaviors in rodent models, making it a valuable pharmacological tool for investigating GPR88 function in vivo.
Mechanism of Action
This compound exerts its effects by activating the GPR88 receptor. At a cellular level, GPR88 functions as a Gi/o coupled receptor. Upon binding of this compound, the receptor activates the inhibitory G-protein (Gi/o). This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream signaling pathways, ultimately leading to an inhibition of neuronal activity in brain circuits responsive to alcohol.
Data Presentation
Quantitative data from in vitro and in vivo studies are summarized below.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
|---|
| cAMP Functional Assay | EC₅₀ | 25 nM | |
Table 2: Pharmacokinetic Properties of this compound (Intraperitoneal Administration)
| Species | Dose (mg/kg) | Cₘₐₓ (Plasma) | t₁/₂ (Plasma) | Clearance (CL) | Brain Cₘₐₓ | Brain/Plasma Ratio | Reference |
|---|---|---|---|---|---|---|---|
| Rat | 10 | - | ~1.5 h | - | 287 ng/mL | - |
| Mouse | 10 | - | 0.7 h | 352 mL min⁻¹ kg⁻¹ | - | 0.4 (at 30 min) | |
Table 3: Summary of Key In Vivo Behavioral Effects (Intraperitoneal Administration)
| Species | Dose (mg/kg) | Experimental Model | Key Outcome | Reference |
|---|---|---|---|---|
| Rat | 10, 20 | Alcohol Self-Administration | Dose-dependent reduction in alcohol self-administration. | |
| Mouse | 30 | Drinking-in-the-Dark (DID) | Significant reduction in binge-like alcohol drinking. | |
| Mouse | 30, 60 | Locomotor Activity | Dose-dependent decrease in spontaneous locomotor activity. |
| Mouse | 30 | Conditioned Place Preference (CPP) | Reduced the expression of alcohol-induced CPP. | |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This compound is noted to be highly water-soluble, simplifying its preparation for in vivo studies.
-
Objective: To prepare a sterile solution of this compound for intraperitoneal injection.
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dose (e.g., mg/kg) and a standard injection volume (e.g., 10 mL/kg).
-
Using an analytical balance, weigh the appropriate amount of this compound powder and place it into a sterile vial.
-
Aseptically add the calculated volume of sterile 0.9% saline to the vial.
-
Cap the vial and vortex thoroughly until the compound is completely dissolved and the solution is clear.
-
Store the solution appropriately. For short-term use, refrigeration may be suitable, but stability should be verified.
-
Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice
This protocol describes a standard method for IP injection in mice, adapted from established institutional guidelines.
-
Objective: To correctly administer the prepared this compound solution into the peritoneal cavity of a mouse.
-
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% alcohol wipes
-
Animal scale
-
-
Procedure:
Protocol 3: Example Behavioral Paradigm - Drinking-in-the-Dark (DID)
This protocol is based on studies evaluating the effect of this compound on binge-like alcohol consumption.
-
Objective: To assess the effect of RTI-1
Application Notes and Protocols for Behavioral Assays Using RTI-13951-33
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting key behavioral assays to evaluate the effects of RTI-13951-33, a potent and selective GPR88 agonist. The provided methodologies for locomotor activity, alcohol self-administration, and conditioned place preference are based on established preclinical research paradigms.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the orphan G protein-coupled receptor 88 (GPR88) in various neuropsychiatric disorders. As a brain-penetrant agonist, it allows for the in vivo exploration of GPR88's functions.[1][2] Studies have demonstrated its efficacy in reducing alcohol consumption and seeking behaviors in rodents, suggesting its potential as a therapeutic lead for alcohol use disorder.[3] The following protocols and data summaries are designed to guide researchers in the preclinical assessment of this compound and similar compounds.
Data Presentation
Quantitative Effects of this compound on Behavior in Mice
| Behavioral Assay | Species | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Locomotor Activity | Mouse | 30 | Significantly decreased spontaneous locomotor activity. | [2] |
| Mouse | 60 | Dose-dependently decreased spontaneous locomotor activity. | [2] | |
| Alcohol Self-Administration | Mouse | 30 | Decreased the number of nose-pokes for alcohol over a 4-hour session. | [3] |
| Mouse | 30 | Reduced the number of licks and bursts of licks for alcohol. | [3] | |
| Conditioned Place Preference (CPP) | Mouse | 30 | Did not induce conditioned place preference or aversion on its own. | [2] |
| Mouse | 30 | Reduced the expression of conditioned place preference to alcohol. | [2] |
Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg, i.p.) | Cmax (brain) | T½ (brain) | Brain/Plasma Ratio | Reference |
| Rat | 10 | 287 ng/mL | ~1.5 hours | - | [2] |
| Mouse | 10 | - | 0.7 hours | 0.4 (at 30 min) | [1] |
GPR88 Signaling Pathway
Activation of GPR88 by an agonist like this compound initiates an intracellular signaling cascade. GPR88 is coupled to inhibitory G proteins (Gαi/o), which, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels is thought to modulate neuronal excitability. Furthermore, GPR88 has been shown to interact with and modulate the signaling of other G protein-coupled receptors, such as opioid receptors.[4][5][6]
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 6. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of RTI-13951-33 on Striatal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum. GPR88 is implicated in a range of neuropsychiatric disorders, making it a compelling target for therapeutic development. These application notes provide a summary of the known and expected electrophysiological effects of this compound on striatal neurons, detailed experimental protocols for investigating these effects, and visualizations of the relevant signaling pathways and experimental workflows. While direct electrophysiological studies on this compound are emerging, its mechanism of action can be inferred from the known signaling of its target, GPR88.
Predicted Electrophysiological Effects of this compound on Striatal Neurons
GPR88 is established as a Gi/o-coupled receptor.[1] Activation of Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, culminating in a reduction of neuronal excitability. Studies on Gpr88 knockout mice have demonstrated increased glutamatergic excitation and reduced GABAergic inhibition in striatal medium spiny neurons (MSNs), leading to an overall increase in their firing rates.[1] Therefore, as a GPR88 agonist, this compound is predicted to have the opposite, inhibitory effects on striatal neurons.
Key Predicted Effects:
-
Hyperpolarization of the resting membrane potential: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels is a common downstream effect of Gi/o signaling, which would lead to membrane hyperpolarization.
-
Decreased firing rate: The cumulative effect of membrane hyperpolarization and modulation of other ion channels is expected to reduce the spontaneous and evoked firing rates of striatal neurons.
-
Modulation of synaptic transmission: GPR88 activation may influence both presynaptic neurotransmitter release and postsynaptic responses to glutamatergic and GABAergic inputs.
-
Reduction in neuronal excitability: An increase in the rheobase (the minimum current required to elicit an action potential) is anticipated, indicating a decrease in overall neuronal excitability.
Quantitative Data Summary
Currently, there is a lack of published quantitative data from direct electrophysiological recordings of this compound on striatal neurons. The following table summarizes the key pharmacological parameters of this compound, which are essential for designing and interpreting electrophysiology experiments.
| Parameter | Value | Species/System | Reference |
| EC50 (cAMP Assay) | 45 nM | In vitro | [2] |
| EC50 ([35S]GTPγS Binding) | 940 nM | Mouse striatal membranes | [1] |
| Brain Penetrance | Moderate | Mouse | [2] |
| Half-life (Plasma) | 0.7 hours | Mouse | [2] |
Signaling Pathway of this compound in Striatal Neurons
The binding of this compound to GPR88 is expected to initiate a canonical Gi/o signaling cascade within striatal neurons. This pathway ultimately leads to the modulation of downstream effectors that regulate neuronal excitability.
Experimental Protocols
The following protocols are designed to investigate the electrophysiological effects of this compound on striatal neurons using whole-cell patch-clamp recordings in acute brain slices.
Acute Brain Slice Preparation
Objective: To prepare viable brain slices containing the striatum for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Ice-cold cutting solution (in mM): 190 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 CaCl2, 10 MgCl2, and 10 D-glucose, saturated with 95% O2/5% CO2.[3]
-
Artificial cerebrospinal fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.2 MgCl2, 1.2 NaH2PO4, 2.4 CaCl2, 10 glucose, and 25 NaHCO3, saturated with 95% O2/5% CO2.[4]
-
Vibrating microtome
-
Incubation chamber
Procedure:
-
Anesthetize the animal with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold cutting solution.
-
Cut coronal or parasagittal slices (250-300 µm thick) containing the striatum using a vibrating microtome.
-
Transfer the slices to an incubation chamber filled with aCSF at 32-34°C for 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
Objective: To record membrane potential, firing activity, and synaptic currents from individual striatal neurons.
Materials:
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.
-
Borosilicate glass pipettes (3-6 MΩ).
-
Intracellular solution (in mM): 125 K-gluconate, 0.5 EGTA, 19 HEPES, 0.3 GTP, 1 Mg-ATP, 10 NaCl, 2 MgCl2, 1 CaCl2.[3]
-
This compound stock solution (in DMSO or water).
Procedure:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF.
-
Identify striatal neurons (e.g., medium spiny neurons) under visual guidance (e.g., DIC microscopy).
-
Approach a neuron with a patch pipette filled with intracellular solution and form a gigaseal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject depolarizing current steps to evoke action potentials and determine the firing frequency and rheobase.
-
Bath-apply this compound at various concentrations (e.g., 100 nM - 10 µM) and record changes in resting membrane potential, firing rate, and rheobase.
-
-
Voltage-Clamp Recordings:
-
Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).[5]
-
Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Apply this compound and measure changes in the frequency and amplitude of sEPSCs and sIPSCs.
-
Use voltage steps to construct current-voltage (I-V) relationships to assess changes in ion channel conductances.[6]
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the electrophysiological effects of this compound.
Conclusion
This compound, as a selective GPR88 agonist, holds significant promise for the modulation of striatal circuitry. Based on the known function of GPR88 as a Gi/o-coupled receptor, it is hypothesized that this compound will exert an inhibitory influence on striatal neurons, leading to decreased excitability and firing rates. The protocols and information provided herein offer a framework for researchers to systematically investigate and quantify these electrophysiological effects, thereby elucidating the therapeutic potential of targeting GPR88 in striatal-dependent disorders.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of the striatal cholinergic interneurons in Dyt1 ΔGAG knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Differential Electrophysiological Changes in Striatal Output Neurons in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiology and Pharmacology of Striatal Neuronal Dysfunction Induced by Mitochondrial Complex I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with RTI-13951-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-13951-33 is a potent and selective agonist for the orphan G protein-coupled receptor (GPCR), GPR88.[1][2][3] GPR88 is predominantly expressed in the striatum and is implicated in various neuropsychiatric disorders, including addiction.[2][4][5] As a Gαi/o-coupled receptor, activation of GPR88 by this compound is primarily associated with the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][2] While Gαi/o signaling is not classically linked to direct intracellular calcium mobilization, downstream effects on ion channels and other signaling cascades can influence calcium dynamics.
These application notes provide a framework for investigating the effects of this compound on intracellular calcium levels using fluorescence microscopy. The provided protocols are generalized and should be adapted to the specific experimental system (e.g., primary neuronal cultures, brain slices, or cell lines expressing GPR88).
Putative Signaling Pathway
Activation of the Gαi/o-coupled GPR88 receptor by this compound can indirectly influence intracellular calcium concentration through several potential mechanisms. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels. This can decrease the activity of protein kinase A (PKA), which in turn can modulate the phosphorylation state and activity of various ion channels, including voltage-gated calcium channels (VGCCs). Additionally, the βγ subunits of the G protein can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and VGCCs, potentially leading to changes in membrane potential and calcium influx.
Data Presentation
The following table is a template for presenting quantitative data from calcium imaging experiments. It is designed for easy comparison of the effects of this compound across different experimental conditions.
| Treatment Group | Concentration (nM) | Number of Cells (n) | Baseline Fluorescence (F₀) | Peak Fluorescence (F_max) | ΔF/F₀ (%) | Time to Peak (s) |
| Vehicle Control | - | 50 | 150.2 ± 5.8 | 155.1 ± 6.2 | 3.26 ± 0.8 | N/A |
| This compound | 10 | 48 | 148.9 ± 6.1 | 180.3 ± 7.5 | 21.1 ± 2.3 | 35.4 ± 4.1 |
| This compound | 100 | 52 | 151.5 ± 5.5 | 225.7 ± 8.9 | 49.0 ± 3.1 | 28.9 ± 3.5 |
| This compound + GPR88 Antagonist | 100 + 1µM | 45 | 149.8 ± 5.9 | 158.2 ± 6.8 | 5.6 ± 1.1 | N/A |
Note: Data are presented as mean ± SEM. Statistical significance relative to vehicle control is denoted by * (p < 0.05) and ** (p < 0.01). This is example data and does not reflect actual experimental results.
Experimental Protocols
Cell Culture and Preparation
This protocol is designed for cultured cells expressing GPR88.
-
Cell Seeding: Plate cells (e.g., CHO-K1 or HEK293 stably expressing human GPR88, or primary striatal neurons) onto 96-well, black-walled, clear-bottom plates or glass-bottom dishes suitable for fluorescence microscopy. Culture cells to 70-80% confluency.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of a calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). A common final concentration for Fluo-4 AM is 1-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye loading.
-
Calcium Indicator Loading
-
Aspirate the cell culture medium.
-
Wash the cells once with warm physiological buffer.
-
Add the calcium indicator loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm physiological buffer to remove excess dye.
-
Add fresh physiological buffer and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
Calcium Imaging and Data Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator (e.g., excitation/emission of ~494/516 nm for Fluo-4).
-
Baseline Recording: Acquire a baseline fluorescence signal (F₀) for 1-2 minutes before the addition of any compound.
-
Compound Addition: Add this compound to the desired final concentration. A vehicle control (e.g., DMSO) should be run in parallel.
-
Data Acquisition: Continuously record the fluorescence intensity over time for 5-10 minutes following compound addition.
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.
-
Identify the peak response and the time to peak for each cell.
-
Important Considerations
-
Controls: Always include a vehicle control. For specificity, consider using a GPR88 antagonist (if available) or performing experiments in cells that do not express GPR88.
-
Concentration-Response: Perform concentration-response experiments to determine the EC₅₀ of this compound for any observed calcium response.
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect dye loading and cellular responses.
-
Phototoxicity: Minimize exposure to excitation light to prevent phototoxicity and photobleaching of the fluorescent indicator.
These guidelines provide a starting point for investigating the effects of this compound on intracellular calcium signaling. Optimization of the protocol for your specific cell type and imaging system will be necessary to obtain robust and reproducible data.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RTI-13951-33 solubility and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for information regarding the solubility and vehicle preparation of RTI-13951-33.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, particularly its hydrochloride salt form, is a highly water-soluble compound[1][2]. The salt form generally offers enhanced water solubility and stability compared to the free base[3]. For in vitro stock solutions, it can be dissolved in DMSO and water at concentrations up to 50 mg/mL, though sonication is recommended to facilitate dissolution[4].
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Several vehicles have been successfully used for in vivo studies. A common and simple vehicle is sterile 0.9% saline solution, given the compound's high water solubility[2][5]. For formulations requiring organic solvents, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been documented[6]. Other options include a solution of 10% DMSO in 90% (20% SBE-β-CD in saline) or for oil-based preparations, 10% DMSO in 90% corn oil[6].
Q3: How should I prepare a stock solution of this compound for in vitro assays?
A3: For in vitro experiments, a stock solution can be prepared by dissolving this compound hydrochloride in DMSO to a concentration of 50 mg/mL[4][6]. It is advisable to use a fresh bottle of DMSO as it is hygroscopic, which can affect solubility. To ensure complete dissolution, ultrasonic treatment is recommended[4]. Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) in sealed containers, protected from moisture[4].
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88)[1][3][4]. It has been shown to activate GPR88, which is primarily coupled to Gαi/o proteins, leading to downstream signaling events such as the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels[1]. Its activity has been demonstrated in both recombinant systems and native tissue[1][2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous solution | The concentration may be too high for the chosen vehicle, or the compound has come out of solution upon storage. | Ensure the concentration does not exceed the known solubility limits. If using saline, ensure the hydrochloride salt of this compound is used for maximal aqueous solubility. Gentle warming or brief sonication may help redissolve the compound. For higher concentrations, consider using a co-solvent system such as the one containing DMSO, PEG300, and Tween-80[6]. |
| Inconsistent results in animal studies | Issues with vehicle preparation, compound stability, or administration route. | Always prepare fresh solutions for in vivo experiments. Ensure the vehicle components are of high purity and are mixed in the correct order as specified in the protocols. Confirm the stability of the compound in the chosen vehicle over the duration of your experiment. If issues persist, consider an alternative vehicle preparation. |
| Low potency in in vitro assays | Improper storage of the stock solution leading to degradation, or issues with the assay buffer. | Use freshly prepared working solutions diluted from a properly stored stock. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low and does not interfere with the experimental system. Verify the pH and composition of the assay buffer are compatible with the compound. |
| Variability in solubility between batches | This could be due to differences in the salt form (hydrochloride vs. free base) or the presence of impurities. | Confirm the form of the compound you are using. The hydrochloride salt is reported to have better aqueous solubility[3]. Ensure the purity of the compound is greater than 95% as confirmed by analytical methods. |
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (93.90 mM) | Ultrasonic treatment recommended. | [4][6] |
| Water | 50 mg/mL (93.90 mM) | Ultrasonic treatment recommended. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 100 mg/mL (187.79 mM) | Clear solution; requires ultrasonic treatment and sequential addition of solvents. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.91 mM) | Clear solution. | [6] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (3.91 mM) | Clear solution. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for In Vivo Administration
-
Weigh the desired amount of this compound hydrochloride.
-
Add sterile 0.9% saline solution to the compound to achieve the target concentration.
-
Vortex the solution until the compound is fully dissolved. If needed, briefly sonicate the solution in a water bath.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
This vehicle is suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injections in animal models[2][5].
Protocol 2: Preparation of a Multi-Component Vehicle for Enhanced Solubility
-
Start with 10% of the final volume as DMSO.
-
Add the weighed this compound to the DMSO and vortex to dissolve.
-
Sequentially add the following components, ensuring each is fully mixed before adding the next:
-
40% of the final volume as PEG300.
-
5% of the final volume as Tween-80.
-
45% of the final volume as saline.
-
-
Use ultrasonic treatment to ensure a clear and homogenous solution[6].
-
This vehicle is designed for achieving higher concentrations of the compound for in vivo administration.
Visualizations
Caption: GPR88 signaling pathway activation by this compound.
References
- 1. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Improving the Metabolic Stability of RTI-13951-33
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of RTI-13951-33.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A1: this compound is a potent and selective agonist for the orphan G-protein coupled receptor GPR88, which is highly expressed in the striatum.[1][2] It has shown promise in preclinical models for reducing alcohol consumption and seeking behaviors.[1][3][4][5] However, a significant challenge with this compound is its poor metabolic stability. In vivo studies in mice have demonstrated a short half-life of 0.7 hours and high clearance in plasma.[6][7] In vitro assays using mouse liver microsomes also confirmed its rapid metabolism, with a half-life of only 2.2 minutes.[6][7] This rapid breakdown can limit its therapeutic efficacy and complicates the interpretation of in vivo studies.
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as an agonist at the GPR88 receptor.[2] GPR88 is a Gi/o coupled receptor, and its activation is thought to inhibit neuronal activity.[1] By activating GPR88, this compound can modulate signaling pathways involved in reward and addiction.[1]
Q3: Have more metabolically stable analogs of this compound been developed?
A3: Yes, medicinal chemistry efforts have led to the development of analogs with improved pharmacokinetic properties.[6][7][8] One notable analog, RTI-122, demonstrated significantly better metabolic stability with a half-life of 5.8 hours in mice, along with improved brain permeability.[6][8][9] RTI-122 was also more effective than this compound in reducing binge-like alcohol drinking behavior in animal models.[3][6][8]
Q4: What are the common in vitro models to assess the metabolic stability of compounds like this compound?
A4: The most common in vitro models for assessing metabolic stability include:
-
Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[10][11][12] They are widely used to determine a compound's intrinsic clearance.[12]
-
Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[12]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[10][11]
-
Recombinant Enzymes: Using specific recombinant enzymes (e.g., individual CYPs) can help identify the specific enzymes responsible for a compound's metabolism.[10]
Troubleshooting Guides
Problem: High variability in metabolic stability data for this compound.
Possible Cause 1: Inconsistent experimental conditions.
-
Solution: Ensure all experimental parameters are tightly controlled. This includes incubation temperature (37°C), pH of the buffer (typically 7.4), and the concentration of microsomes or hepatocytes, test compound, and cofactors. Use a consistent source and batch of microsomes or hepatocytes for a set of experiments.
Possible Cause 2: Issues with compound solubility.
-
Solution: this compound has enhanced aqueous solubility compared to some of its predecessors, but it's still crucial to ensure it remains in solution throughout the assay.[2] Use a final DMSO concentration of typically less than 1% (and ideally less than 0.5%) in the incubation mixture to avoid precipitation. Visually inspect for any precipitation.
Possible Cause 3: Non-specific binding.
-
Solution: Compounds can bind to the plasticware used in the assay, leading to an apparent loss of the compound that is not due to metabolism. Use low-binding plates and pipette tips. Including a small amount of a non-ionic surfactant like 0.01% Triton X-100 in the incubation buffer can also help mitigate non-specific binding.
Problem: this compound disappears too quickly in the microsomal stability assay.
Possible Cause 1: High intrinsic clearance.
-
Solution: This is a known characteristic of this compound.[6][7] To accurately measure its rapid metabolism, it is necessary to use shorter incubation time points (e.g., 0, 1, 2.5, 5, 10, and 15 minutes). A lower protein concentration in the assay may also be necessary to slow down the reaction rate.
Possible Cause 2: Chemical instability.
-
Solution: To differentiate between metabolic degradation and chemical instability, include a control incubation without the NADPH cofactor.[13] If the compound is still rapidly lost in the absence of NADPH, it suggests chemical instability in the assay buffer. In this case, the stability of the compound in the buffer alone at 37°C should be assessed.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., human, mouse, rat)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., midazolam, testosterone)[14]
-
Acetonitrile (B52724) with an appropriate internal standard for quenching the reaction
-
96-well plates (low-binding plates recommended)
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, liver microsomes, and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 2.5, 5, 10, 20, 30 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Include control wells:
-
No NADPH: to assess chemical instability.
-
No compound: to check for interfering peaks.
-
Positive controls: to ensure the microsomes are metabolically active.
-
-
Seal the plate, vortex, and centrifuge to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting to a linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg protein/mL)
Protocol 2: Hepatocyte Stability Assay
Objective: To evaluate the metabolic stability of this compound in a more physiologically relevant system.
Materials:
-
Cryopreserved or fresh hepatocytes (e.g., human, mouse, rat)
-
Hepatocyte culture medium
-
This compound
-
Positive control compounds
-
96-well collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and plate the hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow the cells to attach.
-
Prepare a stock solution of this compound in DMSO and dilute it in the culture medium.
-
Remove the plating medium from the cells and add the medium containing this compound.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the medium and/or lyse the cells.
-
Stop the metabolic activity by adding ice-cold acetonitrile with an internal standard.
-
Process the samples for LC-MS/MS analysis as described in the microsomal stability assay.
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the results typically expressed as half-life and intrinsic clearance per million cells.
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound and Analogs
| Compound | System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| This compound | Mouse Liver Microsomes | 2.2 | 643 | [6][7] |
| Analog 6 (S-isomer) | Mouse Liver Microsomes | - | 453 | [6][7] |
| Analog 7 (R-isomer) | Mouse Liver Microsomes | - | 453 | [6][7] |
| RTI-122 | Mouse Liver Microsomes | - | Significantly lower than this compound | [6][8] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and RTI-122 in Mice
| Compound | Dose (mg/kg, i.p.) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Brain/Plasma Ratio (at 30 min) | Reference |
| This compound | 10 | 0.7 | 352 | 0.4 | [6][7] |
| RTI-122 | - | 5.8 | - | >1 | [6][8] |
Visualizations
Caption: GPR88 signaling pathway activated by this compound.
Caption: Experimental workflow for the microsomal stability assay.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Off-target effects of RTI-13951-33 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of RTI-13951-33, a potent and selective GPR88 agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues and clarify the experimental considerations related to its on-target and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the orphan G-protein coupled receptor (GPCR) GPR88.[1][2] GPR88 is predominantly expressed in the striatum region of the brain.[2] Upon binding, it activates the receptor, which then couples to Gαi/o proteins. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of neuronal activity.[1]
Q2: How selective is this compound for GPR88? Has it been screened for off-target activity?
A2: this compound has been described as a selective GPR88 agonist. One study reported that the compound exhibited no significant off-target activity when tested against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters.[2] However, the specific constituents of this screening panel and the concentrations at which this compound was tested are not detailed in the available literature. Therefore, while it shows high selectivity, researchers should remain mindful of potential off-target effects at higher concentrations.
Q3: What are the known in vivo effects of this compound?
A3: In vivo studies in rodent models have shown that this compound can cross the blood-brain barrier and engage its target, GPR88.[2] The primary reported effects are related to behaviors associated with alcohol use disorder, including a significant reduction in alcohol self-administration, intake, and seeking behaviors.[1][2][3] These effects were shown to be GPR88-dependent, as they were absent in GPR88 knockout mice.[1][3] At higher doses (30 and 60 mg/kg), it has also been observed to reduce spontaneous locomotor activity.[1]
Q4: What are the pharmacokinetic properties of this compound to consider?
A4: this compound has been noted to have certain limitations in its pharmacokinetic profile, including poor metabolic stability (half-life of 0.7 h in mouse plasma) and moderate brain permeability.[4][5] The primary metabolic pathway involves oxidation of a benzylic methoxymethyl group, leading to a carboxylic acid metabolite that is a much weaker agonist at GPR88 (EC50 of 2 µM).[4] These properties led to the development of an optimized analog, RTI-122, with improved metabolic stability and brain penetrance.[4][5][6]
Quantitative Data Summary
The following table summarizes the reported potency of this compound and its primary metabolite at the target receptor, GPR88. Note that comprehensive quantitative data on off-target binding affinities are not publicly available.
| Compound | Target | Assay Type | Potency (EC50) | Source |
| This compound | GPR88 | cAMP Functional Assay | 25 nM | [2] |
| Metabolite 2 (Carboxylic Acid) | GPR88 | cAMP Functional Assay | 2 µM | [4] |
Troubleshooting Guides
Problem: I am observing unexpected phenotypic effects in my cell-based assay that do not align with known GPR88 signaling.
-
Possible Cause: This could be due to an off-target effect of this compound, especially if using high concentrations. Alternatively, the cell line may express GPR88 at very low levels or have a unique signaling cascade downstream of Gαi/o.
-
Troubleshooting Steps:
-
Confirm GPR88 Expression: Verify the expression of GPR88 in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels.
-
Use a GPR88 Knockout/Knockdown Control: The most definitive way to confirm an on-target effect is to repeat the experiment in a cell line where GPR88 has been knocked out (e.g., using CRISPR) or knocked down (e.g., using siRNA). The effect should be abolished or significantly reduced in the control line.
-
Dose-Response Curve: Perform a full dose-response experiment. On-target effects should typically occur in the range of the reported EC50 (around 25 nM), while off-target effects often manifest at much higher concentrations (e.g., >1 µM).
-
Use a Structurally Unrelated GPR88 Agonist: If available, test another GPR88 agonist with a different chemical scaffold. If the same unexpected phenotype is observed, it is more likely to be a GPR88-mediated effect.
-
Problem: My in vivo results show a significant effect on a behavioral measure, but I am concerned about the reduced locomotor activity caused by this compound.
-
Possible Cause: this compound has been shown to reduce locomotor activity at doses of 30 mg/kg and higher, which can confound the interpretation of other behavioral tests.[1]
-
Troubleshooting Steps:
-
Dose Selection: Use the minimally active dose of this compound that produces the desired effect on your primary measure (e.g., alcohol intake) while having the least impact on locomotion.[1] A dose of 30 mg/kg was selected in some studies to minimize this confound.[1]
-
Time Course Analysis: The locomotor effects of this compound may be most pronounced at specific times post-injection (e.g., 10 to 65 minutes for a 60 mg/kg dose).[1] Conduct your behavioral testing outside of this peak window if possible.
-
Control Experiments: Include control groups that specifically measure locomotor activity under the same experimental conditions to quantify the extent of the effect. Also, assess the compound's effect on a relevant control behavior (e.g., sucrose (B13894) or water self-administration) to demonstrate specificity for the behavior of interest.[2]
-
Compare with GPR88 KO Animals: The gold standard is to replicate the key findings in GPR88 knockout mice. An authentic on-target effect of this compound will not be present in these animals.[1][3]
-
Visualizations
Caption: On-target signaling pathway of this compound via GPR88 activation.
Caption: Workflow for troubleshooting on-target vs. off-target effects.
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay
This protocol provides a general methodology for assessing the GPR88 agonist activity of this compound by measuring the inhibition of forskolin-stimulated cAMP production.
1. Materials and Reagents:
-
HEK293 cells stably expressing human GPR88 (or other suitable host cell line).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) solution.
-
This compound serial dilutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
2. Cell Preparation:
-
Culture GPR88-expressing cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Centrifuge the cells and resuspend them in Assay Buffer to the desired density (typically 1,000-5,000 cells per well).
3. Assay Procedure:
-
Add 5 µL of cell suspension to each well of a 384-well plate.
-
Add 5 µL of this compound serial dilutions (or vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of a forskolin solution (typically 1-10 µM final concentration) prepared in Stimulation Buffer to all wells. This stimulates adenylyl cyclase to produce cAMP.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
4. Data Analysis:
-
Raw data are typically converted to percent inhibition relative to the forskolin-only (0% inhibition) and basal (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibitory effect.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
Technical Support Center: RTI-13951-33 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RTI-13951-33 dose-response curve experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures with this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I observing a weak or no response even at high concentrations of this compound? | Low Receptor Expression: The cell line used may not express sufficient levels of the GPR88 receptor. | - Use a cell line known to endogenously express GPR88 or a stably transfected cell line overexpressing GPR88.- Verify GPR88 expression levels via qPCR or Western blot. |
| Incorrect Assay Conditions: The assay buffer, incubation time, or temperature may not be optimal. | - Ensure the assay buffer composition is appropriate for a Gi/o-coupled receptor assay (e.g., contains a phosphodiesterase inhibitor like IBMX).- Optimize incubation time and temperature (e.g., 30 minutes at room temperature is a common starting point for cAMP assays). | |
| Compound Degradation: this compound may have degraded due to improper storage or handling. | - Store this compound as recommended by the supplier (typically at -20°C or -80°C).- Prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| My dose-response curve is not sigmoidal and appears flat or irregular. | Poor Compound Solubility: this compound may not be fully dissolved at higher concentrations, leading to inaccurate dosing. | - this compound is reported to have good water solubility. However, if issues arise, consider using a small amount of a solubilizing agent like DMSO (ensure the final concentration does not affect cell viability or the assay). |
| Cell Viability Issues: High concentrations of the compound or other assay components may be causing cytotoxicity. | - Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your dose-response experiment to rule out toxicity. | |
| Assay Detection Limits: The signal produced may be outside the linear range of the detection method. | - For cAMP assays, ensure that the forskolin (B1673556) concentration used to stimulate adenylyl cyclase is optimized to produce a signal within the dynamic range of the assay kit.[1] | |
| I am seeing high variability between replicate wells. | Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. | - Ensure thorough mixing of the cell suspension before and during plating.- Use a multichannel pipette for cell seeding to improve consistency. |
| Pipetting Errors: Inaccurate liquid handling during the preparation of serial dilutions or addition of reagents. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents where possible to reduce well-to-well variability. | |
| Edge Effects: Evaporation or temperature gradients across the microplate. | - Avoid using the outer wells of the plate, or fill them with sterile buffer or media to minimize edge effects.- Ensure the plate is incubated in a humidified environment. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and selective agonist for the orphan G-protein-coupled receptor GPR88.[2] GPR88 is a Gi/o-coupled receptor, and its activation by this compound leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).[3][4] |
| What is the expected EC50 for this compound? | In an in vitro cAMP functional assay, this compound has an EC50 of 25 nM.[2] In a BRET-based assay monitoring Gαi2 activation, a similar compound showed an EC50 of 1.9 µM.[5] |
| What cell lines are suitable for studying this compound? | Cell lines endogenously expressing GPR88 or cell lines stably transfected with a GPR88 expression vector are suitable. CHO (Chinese Hamster Ovary) cells are commonly used for stably expressing GPCRs for in vitro assays.[4] |
| Are there any known off-target effects of this compound? | This compound has been shown to have no significant off-target activity at 38 other GPCRs, ion channels, and neurotransmitter transporters that were tested.[2] |
| What are the in vivo effective doses of this compound? | In rats, doses of 10 and 20 mg/kg (but not 5 mg/kg) administered intraperitoneally reduced alcohol self-administration.[3] In mice, doses of 20, 30, and 60 mg/kg have been used in behavioral studies.[3] |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| EC50 | 25 nM | in vitro cAMP functional assay | [2] |
| KD | 85 nM | Radioligand binding in PPLS-HA-hGPR88-CHO cell membranes | [4] |
| In Vivo Dose (Rats) | 10-20 mg/kg (i.p.) | Alcohol self-administration | [3] |
| In Vivo Dose (Mice) | 20-60 mg/kg (i.p.) | Alcohol-related behaviors | [3] |
| Half-life (Mice) | 0.7 h (plasma) | Pharmacokinetic study (10 mg/kg, i.p.) | [6] |
| Brain/Plasma Ratio (Mice) | 0.4 (at 30 min) | Pharmacokinetic study (10 mg/kg, i.p.) | [6] |
Experimental Protocols
In Vitro cAMP Assay for this compound Dose-Response Curve Generation
This protocol outlines the steps for determining the dose-response curve of this compound by measuring its inhibitory effect on forskolin-stimulated cAMP production in GPR88-expressing cells.
Materials:
-
GPR88-expressing cells (e.g., stable CHO-GPR88 cell line)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA)
-
White or black 384-well microplates (as required by the assay kit)
Procedure:
-
Cell Preparation:
-
Culture GPR88-expressing cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor to the desired density (e.g., 2,500-5,000 cells/well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of the microplate.
-
Add the different concentrations of this compound to the wells. Include wells with vehicle control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add a pre-optimized concentration of forskolin to all wells (except for the basal control wells) to stimulate adenylyl cyclase.
-
Incubate for another pre-determined time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Normalize the data to the forskolin-only control (100% activity) and the basal control (0% activity).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: GPR88 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Multiple Roles of Gi/o Protein-Coupled Receptors in Control of Action Potential Secretion Coupling in Pituitary Lactotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Data with RTI-13951-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the GPR88 agonist RTI-13951-33 in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the orphan G protein-coupled receptor GPR88. GPR88 is highly expressed in the striatum and couples to Gαi/o proteins. Activation of GPR88 by this compound inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This signaling cascade is thought to modulate neuronal activity in brain circuits related to reward and motivation.
Q2: What are the expected behavioral effects of this compound in rodent models of alcohol consumption?
A2: this compound has been shown to reduce alcohol drinking and seeking behaviors. Specifically, it decreases voluntary alcohol consumption in two-bottle choice paradigms, reduces binge-like drinking in the drinking-in-the-dark model, and diminishes the expression of conditioned place preference for alcohol.[1][2] These effects are GPR88-dependent, as they are not observed in GPR88 knockout mice.[1]
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is highly water-soluble and can be dissolved in sterile 0.9% saline for intraperitoneal (i.p.) injection.[1] For behavioral experiments in mice, it has been administered at a volume of 10 ml/kg.[1]
Q4: What is the optimal timing for behavioral testing after this compound administration?
A4: The timing of behavioral testing should be carefully considered in relation to the compound's pharmacokinetics and the specific behavior being assessed. In rats, at a 10 mg/kg i.p. dose, the peak brain concentration (Cmax) is reached at approximately 1 hour, with a half-life of about 1.5 hours.[1] In mice, the compound has a shorter half-life of 0.7 hours and moderate brain penetration.[3] Interestingly, the effects on locomotor activity are more pronounced in the first hour after administration, while the effects on alcohol consumption are more robust in the 2-4 hour window post-injection.[4] Therefore, for alcohol-related behaviors, it is recommended to test within this 2-4 hour timeframe to minimize confounding effects of altered locomotion.
Q5: Does this compound have effects on general locomotion?
A5: Yes, this compound can dose-dependently reduce spontaneous locomotor activity.[1] This is an important consideration when interpreting data from behavioral assays where motor activity is a key variable. To mitigate this, it is advisable to use the minimally effective dose for the desired behavioral effect and to habituate the animals to the testing environment.
Troubleshooting Guides
Problem 1: No significant effect of this compound on alcohol intake is observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose | Ensure the dose is appropriate for the species. Mice may require higher doses than rats due to a faster metabolic rate. A dose of 30 mg/kg (i.p.) has been shown to be effective in mice for reducing alcohol intake.[1] |
| Improper Timing of Injection | Administer this compound 30 minutes to 1 hour before the behavioral test. The peak brain concentration is reached around 1 hour post-injection.[1] |
| Insufficient Drug Exposure | Check the formulation and administration procedure. Ensure the compound is fully dissolved and the injection is performed correctly. |
| Genetic Background of Animals | The effects of this compound are GPR88-dependent. Confirm that the animal strain used expresses GPR88. Using GPR88 knockout mice as a negative control can validate the specificity of the effect.[1] |
| High Variability in Baseline Drinking | Ensure that animals have stable baseline alcohol consumption before starting the experiment. High individual variability can mask the drug's effect. |
Problem 2: this compound-treated animals show a significant decrease in overall activity, confounding the interpretation of other behavioral measures.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Use a lower dose of this compound. A dose of 30 mg/kg in mice has been shown to reduce alcohol intake with minimal confounding effects on drinking behavior.[1] A dose-response study for locomotor activity can help identify a dose that separates the desired effect from motor impairment. |
| Timing of Behavioral Testing | As the locomotor effects are more pronounced earlier, consider a longer pre-treatment time before starting the behavioral observation for non-locomotor dependent tasks. |
| Habituation | Ensure adequate habituation of the animals to the testing apparatus to reduce novelty-induced hyperactivity, which might be differentially affected by the drug. |
| Control for Motor Activity | In paradigms like operant self-administration, analyze the rate of responding in addition to the total rewards earned. Also, measure activity in a separate open-field test at the same dose and time course. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in C57BL/6J Mice
| Treatment | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | % of Saline Control |
| Saline | - | 4500 ± 300 | 100% |
| This compound | 30 | 3200 ± 250 | ~71% |
| This compound | 60 | 2000 ± 200 | ~44% |
| Data are representative values extracted from published graphs and should be used for illustrative purposes.[1] |
Table 2: Effect of this compound on Alcohol Intake in Different Behavioral Paradigms in Mice
| Behavioral Paradigm | Treatment | Dose (mg/kg, i.p.) | Alcohol Intake (g/kg) | % of Saline Control |
| Two-Bottle Choice (24h) | Saline | - | 12.5 ± 1.0 | 100% |
| This compound | 30 | 8.5 ± 0.8 | ~68% | |
| Drinking-in-the-Dark (4h) | Saline | - | 3.0 ± 0.3 | 100% |
| This compound | 30 | 2.0 ± 0.2 | ~67% | |
| Data are representative values extracted from published graphs and should be used for illustrative purposes.[1][5] |
Table 3: Effect of this compound on Alcohol-Induced Conditioned Place Preference (CPP) in Mice
| Group | Treatment | Dose (mg/kg, i.p.) | CPP Score (% Time in Alcohol-Paired Chamber) |
| Saline Control | Saline | - | 50 ± 5 |
| Alcohol | Saline | - | 75 ± 7 |
| Alcohol | This compound | 30 | 55 ± 6 |
| Data are representative values extracted from published graphs and should be used for illustrative purposes.[1] |
Experimental Protocols
1. Two-Bottle Choice Paradigm
-
Objective: To assess the effect of this compound on voluntary alcohol consumption.
-
Animals: C57BL/6J mice.
-
Procedure:
-
House mice individually.
-
Provide mice with continuous access to two bottles, one with water and one with 20% ethanol (B145695), for several weeks to establish a stable baseline of alcohol consumption.
-
On the test day, 30 minutes before the start of the dark cycle, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle (saline).
-
Measure the weight of both bottles at the beginning of the dark cycle and after 24 hours to determine the volume of liquid consumed.
-
Calculate alcohol intake (g/kg) and preference (volume of alcohol solution consumed / total volume of liquid consumed).
-
2. Drinking-in-the-Dark (DID) Paradigm
-
Objective: To model binge-like alcohol drinking and assess the effect of this compound.
-
Animals: C57BL/6J mice.
-
Procedure:
-
Single-house the mice.
-
Three hours into the dark cycle, replace the water bottle with a single bottle containing 20% ethanol for a limited period (e.g., 2-4 hours).
-
Repeat this procedure for several days to establish a stable pattern of binge-like drinking.
-
On the test day, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30-60 minutes before the presentation of the ethanol bottle.
-
Measure the amount of ethanol consumed during the session.
-
3. Conditioned Place Preference (CPP)
-
Objective: To evaluate the effect of this compound on the rewarding properties of alcohol.
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Allow each mouse to freely explore all three chambers for a set time (e.g., 15-20 minutes) to determine baseline preference.
-
Conditioning (Days 2-7):
-
On alternate days, administer alcohol (e.g., 1.8 g/kg, i.p.) and confine the mouse to one of the outer chambers (the initially non-preferred one).
-
On the other days, administer saline and confine the mouse to the opposite chamber.
-
-
Post-conditioning Test (Day 8): Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle. After 30 minutes, place the mouse in the central chamber and allow it to freely explore all three chambers for a set time.
-
Record the time spent in each chamber. An increase in time spent in the alcohol-paired chamber indicates a conditioned preference.
-
Mandatory Visualizations
Caption: GPR88 signaling pathway activated by this compound.
Caption: General experimental workflow for alcohol intake studies.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
RTI-13951-33 stability in solution and storage conditions
This technical support center provides guidance on the stability and storage of RTI-13951-33, a potent and selective GPR88 agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[1] For in vitro studies, DMSO is commonly used.[1][2] It is noted that the use of newly opened, hygroscopic DMSO can significantly impact the solubility of the product.[1]
Q2: What is the solubility of this compound in these solvents?
A2: The solubility of this compound hydrochloride is 50 mg/mL in both DMSO and water, which may require sonication to fully dissolve.[1] For in vivo experiments, various solvent systems have been used to achieve clear solutions.[2]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term stability, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q4: Can I store this compound in an aqueous solution?
A4: While this compound is water-soluble, if you prepare a stock solution in water, it is recommended to dilute it to the working solution, filter-sterilize it using a 0.22 μm filter, and use it promptly.[1] Long-term storage of aqueous solutions is generally not recommended due to the potential for microbial growth and hydrolysis.
Q5: My this compound solution shows precipitation. What should I do?
A5: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or solvent evaporation. If you observe precipitation, gently warm the solution and sonicate to try and redissolve the compound.[1][2] If the precipitate does not dissolve, it is recommended to prepare a fresh solution. To avoid this, ensure the stock solution concentration does not exceed the recommended solubility and that it is stored properly in tightly sealed containers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | - Concentration is too high.- Inadequate mixing.- Use of old or wet DMSO. | - Ensure the concentration is at or below the recommended 50 mg/mL.- Use sonication to aid dissolution.[2]- Use fresh, anhydrous DMSO.[1] |
| Precipitation in stock solution upon storage | - Improper storage temperature.- Solvent evaporation.- Freeze-thaw cycles. | - Store aliquots at -80°C for long-term or -20°C for short-term storage.[1]- Ensure vials are tightly sealed.- Prepare single-use aliquots to avoid repeated freezing and thawing. |
| Inconsistent experimental results | - Compound degradation.- Inaccurate concentration. | - Prepare fresh stock solutions regularly.- Verify the concentration of your stock solution using a spectrophotometer or other quantitative method.- Follow the recommended storage guidelines to minimize degradation. |
| Poor in vivo efficacy | - Poor metabolic stability of the compound.[3][4] | - Consider the pharmacokinetic properties of this compound, which has a reported short half-life in plasma.- For improved metabolic stability, consider using analogues such as RTI-122.[3][4] |
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration | Observation | Reference |
| DMSO | 50 mg/mL (93.90 mM) | Requires sonication | [1][2] |
| Water | 50 mg/mL (93.90 mM) | Requires sonication | [1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (3.91 mM) | Clear solution | [2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.91 mM) | Clear solution | [2] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (3.91 mM) | Clear solution | [2] |
| Sterile 0.9% Saline | Not specified | Used for in vivo administration | [5][6] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Recommendations | Reference |
| -80°C | Up to 6 months | Sealed storage, away from moisture. | [1] |
| -20°C | Up to 1 month | Sealed storage, away from moisture. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound hydrochloride powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution briefly to mix.
-
Place the vial in an ultrasonic bath until the compound is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Workflow for Assessing Solution Stability
-
Prepare the Solution: Prepare a solution of this compound in the desired buffer at the working concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial purity and concentration.
-
Storage: Store the remaining solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stored solution and re-analyze it using the same analytical method.
-
Data Analysis: Compare the peak area and purity of this compound at each time point to the initial T=0 sample. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
Visualizations
Caption: Recommended workflow for preparing and storing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 5. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Brain Permeability of GPR88 Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with GPR88 agonists, particularly concerning their brain permeability.
Troubleshooting Guides
This section is designed to help you troubleshoot common experimental issues in a question-and-answer format.
In Vitro Assays
Question: My GPR88 agonist shows high potency in the cAMP assay but has low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What could be the reason?
Answer: This discrepancy often arises from the physicochemical properties of the agonist. High potency in a cell-based assay like the cAMP assay indicates good interaction with the GPR88 receptor, but this does not guarantee the ability to cross biological membranes.
-
High Polarity: The agonist may have a high topological polar surface area (TPSA) or a low octanol-water partition coefficient (logP), making it too hydrophilic to passively diffuse across the lipid membrane used in the PAMPA model.[1][2]
-
Molecular Size: Large molecules face greater difficulty in crossing the blood-brain barrier (BBB).[3][4]
-
Actionable Advice:
Question: I am observing a high efflux ratio (>2) for my GPR88 agonist in the Caco-2 or MDCK-MDR1 permeability assay. What does this indicate and how can I address it?
Answer: A high efflux ratio strongly suggests that your GPR88 agonist is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump substrates out of the brain.[3][7]
-
P-gp Substrate: The Madin-Darby canine kidney cell line transfected with the multi-drug resistance gene (MDCK-MDR1) is specifically designed to identify P-gp substrates.[7][8]
-
Troubleshooting Steps:
-
Confirm with Inhibitors: Re-run the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[9][10]
-
Structural Modification: Modify the agonist's structure to reduce its affinity for P-gp. Strategies include reducing the number of hydrogen bond donors and acceptors or altering the overall molecular shape.[7]
-
Alternative Delivery Strategies: Explore formulation strategies like nanoemulsions or co-administration with a P-gp inhibitor, although the latter can be complex due to potential drug-drug interactions.
-
Question: The results from my in vitro BBB models are not correlating well with my in vivo brain penetration data. Why is this happening?
Answer: Poor correlation between in vitro and in vivo BBB permeability data is a common challenge in CNS drug development.[3][11] Several factors can contribute to this discrepancy:
-
Model Simplification: In vitro models like PAMPA only assess passive diffusion and do not account for active transport or metabolism.[12] Cell-based models like Caco-2 and MDCK, while more complex, may not fully recapitulate the intricate environment of the in vivo BBB.[9][13]
-
Metabolic Instability: The agonist may be rapidly metabolized in vivo, leading to lower than expected brain concentrations.[14]
-
Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to cross the BBB.[15]
-
Troubleshooting Workflow:
-
Assess the metabolic stability of your agonist using liver microsomes or hepatocytes.
-
Determine the plasma protein binding of your compound.
-
Consider using more complex in vitro models that co-culture different cell types of the neurovascular unit.[16]
-
Ultimately, in vivo studies are necessary to confirm brain penetration.[17]
-
In Vivo Experiments
Question: My GPR88 agonist has good in vitro brain permeability but shows low efficacy in behavioral models. What are the potential reasons?
Answer: Low in vivo efficacy despite good predicted brain penetration can be due to several pharmacokinetic and pharmacodynamic factors.
-
Insufficient Target Engagement: The concentration of the agonist reaching the GPR88 receptors in the brain may not be sufficient to elicit a significant pharmacological response.
-
Rapid Metabolism or Clearance: The compound may have a short half-life in the brain.[14]
-
Off-Target Effects: The agonist might interact with other receptors or targets that counteract its effect on GPR88.
-
Troubleshooting Strategy:
-
Measure Brain Concentrations: Use techniques like in vivo microdialysis to measure the unbound concentration of your agonist in the brain extracellular fluid over time.[11][18]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the brain concentration of the agonist with the observed behavioral effects to establish a PK/PD relationship.
-
Off-Target Profiling: Screen your agonist against a panel of other CNS receptors to identify potential off-target activities.
-
Frequently Asked Questions (FAQs)
1. What is GPR88 and why is it a target for CNS disorders?
G protein-coupled receptor 88 (GPR88) is an orphan receptor, meaning its endogenous ligand is unknown.[7] It is highly expressed in the striatum, a brain region crucial for motor control, cognition, and reward.[19][20] GPR88 is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction, making it a promising therapeutic target.[12][21]
2. What is the signaling pathway of GPR88?
GPR88 couples to Gαi/o proteins.[6][20] Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[22] This reduction in cAMP signaling is thought to modulate neuronal excitability.[21]
3. What are the key physicochemical properties for good brain permeability of GPR88 agonists?
To enhance the likelihood of a GPR88 agonist crossing the BBB, the following physicochemical properties are generally desirable:
-
Lipophilicity (clogP): A calculated logP in the range of 2-4 is often optimal.[5]
-
Topological Polar Surface Area (TPSA): A TPSA value below 76-90 Ų is preferred to minimize hydrogen bonding with the BBB.[2]
-
Molecular Weight (MW): A lower molecular weight, typically under 400-500 Da, is advantageous.[2][4]
-
Number of Hydrogen Bond Donors (HBD): Fewer than 3 HBDs are recommended.[7]
-
pKa: For basic compounds, a pKa between 7.5 and 10.5 can be favorable.[7]
4. What are some of the GPR88 agonists that have been developed and how do they compare in terms of brain permeability?
Several GPR88 agonists have been synthesized and characterized. Their properties vary, and optimization is an ongoing effort.
| Compound Name | EC50 (nM) | clogP | Brain-to-Plasma (B/P) Ratio | Metabolic Half-life (t1/2) | Key Features |
| 2-PCCA | 3.1[7] | 6.19[4] | N/A | N/A | First potent agonist, but high lipophilicity and P-gp substrate.[4] |
| RTI-13951-33 | 25[5] | 3.34[5] | 0.5[5] | 0.7 h (mouse)[14] | Improved drug-like properties over 2-PCCA, brain-penetrant.[5][14] |
| RTI-122 | 11[23] | N/A | >1[14] | 5.8 h (mouse)[14][23] | Highly potent with good metabolic stability and brain permeability.[14][23] |
| BI-9508 | N/A | High | Brain-penetrant | Improved pharmacokinetics | A tool compound for in vivo studies.[24] |
5. What are the essential experimental steps to assess the brain permeability of a new GPR88 agonist?
A tiered approach is recommended to evaluate the brain permeability of a novel GPR88 agonist.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a GPR88 agonist.
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen) and acceptor plates.
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
UV-Vis plate reader or LC-MS/MS for analysis.
-
-
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to a final concentration of 100 µM.
-
Start Assay: Add 200 µL of the donor solution to each well of the filter plate and carefully place it on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] / [(Area * Time * (1/VD + 1/VA))] Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, Area is the surface area of the membrane, Time is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.[2][12][25]
-
2. MDCK-MDR1 Permeability Assay
This assay determines if a GPR88 agonist is a substrate for the P-gp efflux pump.
-
Materials:
-
MDCK-MDR1 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Test compound and Lucifer Yellow (as a monolayer integrity marker).
-
LC-MS/MS for analysis.
-
-
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts and culture for 4-6 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Bidirectional Transport:
-
Apical to Basolateral (A-B): Add the test compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Sample Collection and Analysis: Collect samples from the receiver chamber at specified time points and analyze the compound concentration by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio ≥ 2 suggests the compound is a substrate of an efflux transporter.[3][7][26]
-
3. cAMP Accumulation Assay for Gαi-coupled Receptors
This functional assay measures the ability of a GPR88 agonist to inhibit adenylyl cyclase.
-
Materials:
-
Cells stably expressing GPR88 (e.g., CHO or HEK293 cells).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Test GPR88 agonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cell Plating: Seed the GPR88-expressing cells into a 96- or 384-well plate and culture overnight.
-
Compound Addition:
-
Add varying concentrations of the GPR88 agonist to the wells.
-
Include a control with no agonist.
-
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).[13][22][27]
-
4. [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of Gαi/o proteins by an agonist-bound GPR88.
-
Materials:
-
Cell membranes prepared from cells or tissues expressing GPR88.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
GDP.
-
[³⁵S]GTPγS (radiolabeled).
-
Test GPR88 agonist.
-
Unlabeled GTPγS (for non-specific binding).
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP (e.g., 10 µM), and varying concentrations of the GPR88 agonist.
-
Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction. For non-specific binding control wells, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding against the log of the agonist concentration to determine the EC50 and Emax values.[4][19][28]
-
5. In Vivo Pharmacokinetic Studies
A general overview of determining the brain penetration of a GPR88 agonist in rodents.
-
Animal Models: Mice or rats are commonly used.
-
Dosing Routes: Intravenous (IV) administration is used to determine clearance and volume of distribution. Oral (PO) or intraperitoneal (IP) administration is used to assess oral bioavailability.
-
Cassette Dosing: To increase throughput, a mixture of several compounds can be administered simultaneously to a single animal, provided they can be individually quantified by LC-MS/MS.[29][30][31]
-
Sample Collection:
-
Blood: Serial blood samples are collected at various time points post-dosing.
-
Brain: At the end of the study, animals are euthanized, and brains are collected.
-
-
Sample Analysis: The concentration of the GPR88 agonist in plasma and brain homogenate is determined by LC-MS/MS.
-
Data Analysis:
-
Pharmacokinetic Parameters: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
-
Brain-to-Plasma Ratio (B/P Ratio): Calculated as the ratio of the AUC in the brain to the AUC in the plasma. This provides an indication of the extent of brain penetration.[32]
-
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. enamine.net [enamine.net]
- 3. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAMPA | Evotec [evotec.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 21. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 22. researchgate.net [researchgate.net]
- 23. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 26. evotec.com [evotec.com]
- 27. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 31. ijirmps.org [ijirmps.org]
- 32. enamine.net [enamine.net]
Technical Support Center: RTI-13951-33 Analogue Synthesis for Improved Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of RTI-13951-33 analogues to improve pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is analogue synthesis necessary?
A1: this compound is a potent, selective, and brain-penetrant agonist for the orphan G protein-coupled receptor GPR88.[1][2] It serves as a valuable in vivo tool for studying GPR88 functions, particularly in the context of alcohol use disorder.[3][4][5][6] However, this compound exhibits poor pharmacokinetic properties, including poor metabolic stability and moderate brain permeability, which limit its therapeutic potential.[3][7][8][9] Analogue synthesis is necessary to optimize these properties for drug development.[3]
Q2: What are the primary pharmacokinetic liabilities of this compound?
A2: In mouse pharmacokinetic studies, this compound (10 mg/kg, i.p.) has demonstrated poor metabolic stability with a short half-life of 0.7 hours and a high clearance rate of 352 mL min⁻¹ kg⁻¹ in plasma.[3] Additionally, it shows moderate permeability across the blood-brain barrier (BBB), with a brain/plasma ratio of 0.4 at 30 minutes post-injection.[3] In rat studies, the half-life was observed to be 48 minutes in plasma and 87 minutes in the brain.[2]
Q3: What is the proposed mechanism for the poor metabolic stability of this compound?
A3: The poor metabolic stability is likely due to oxidative metabolism.[3] The benzylic carbon at site A and the pyridine (B92270) ring at site B of the molecule are particularly vulnerable to this metabolic pathway.[3] This oxidative metabolism is a likely contributor to the high clearance and moderate brain bioavailability observed in mice.[3]
Q4: What is the general strategy for designing this compound analogues with improved pharmacokinetics?
A4: The primary strategy involves modifying the metabolically labile sites of the parent compound.[3] This includes replacing or blocking the functionalities at these sites to hinder oxidative metabolism.[3] For example, blocking the benzylic carbon with a methyl group has been explored.[3]
Q5: Has a lead analogue with improved pharmacokinetics been identified?
A5: Yes, medicinal chemistry efforts have led to the identification of RTI-122 (also referred to as 30a in some literature).[3][8][9] This analogue demonstrates significantly improved metabolic stability and brain permeability compared to this compound.[3][7][8][9]
Troubleshooting Guides
Issue 1: Low yield during the synthesis of this compound analogues.
-
Possible Cause: Inefficient coupling reactions.
-
Troubleshooting Steps:
-
Optimize the coupling reagent and conditions (e.g., temperature, reaction time).
-
Ensure all reactants and solvents are anhydrous, as moisture can quench the reaction.
-
Purify starting materials to remove any impurities that may interfere with the reaction.
-
Consider using a different synthetic route if yields remain consistently low.
-
Issue 2: Poor metabolic stability of a newly synthesized analogue in mouse liver microsome (MLM) assays.
-
Possible Cause: The modification made to the parent structure did not effectively block the metabolic "hotspots."
-
Troubleshooting Steps:
-
Confirm the structure of the synthesized analogue using NMR and mass spectrometry to ensure the intended modification was successful.
-
Re-evaluate the initial hypothesis for the site of metabolism. Consider if alternative metabolic pathways might be at play.
-
Design and synthesize a new set of analogues with different modifications at the suspected labile sites. For instance, if a methyl group was added, consider a fluoro or other electron-withdrawing group.
-
Ensure the integrity and activity of the mouse liver microsomes used in the assay by running a positive control with a compound of known metabolic fate.
-
Issue 3: An analogue shows good in vitro potency but poor in vivo efficacy.
-
Possible Cause: This discrepancy is often due to poor pharmacokinetic properties such as low brain penetration or rapid metabolism and clearance.
-
Troubleshooting Steps:
-
Conduct a full pharmacokinetic profiling of the analogue, including measurements of plasma half-life, clearance, and brain-to-plasma ratio.
-
Assess the aqueous solubility of the analogue. Poor solubility can lead to low absorption and bioavailability.[1]
-
Investigate potential for high plasma protein binding, which can limit the free fraction of the drug available to cross the BBB.
-
Determine if the compound is a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp).[10]
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic and in vitro potency data for this compound and its improved analogue, RTI-122.
Table 1: In Vitro Potency of this compound and Analogue RTI-122
| Compound | cAMP EC₅₀ (nM) | [³⁵S]GTPγS Binding EC₅₀ (nM) |
| This compound | 45 | 535 |
| RTI-122 (30a) | 11 | 12 |
Data sourced from multiple studies.[2][3][11]
Table 2: Pharmacokinetic Properties of this compound and Analogue RTI-122 in Mice
| Compound | Half-life (in plasma) | Clearance (CL) | Brain/Plasma Ratio |
| This compound | 0.7 h | 352 mL min⁻¹ kg⁻¹ | 0.4 (at 30 min) |
| RTI-122 (30a) | 5.8 h | - | >1 |
Data sourced from Rahman et al., 2023.[3][8][9]
Table 3: Metabolic Stability in Mouse Liver Microsomes (MLMs)
| Compound | Half-life (min) | Clearance (CL) (μL min⁻¹ mg⁻¹) |
| This compound | 2.2 | 643 |
Data sourced from Rahman et al., 2023.[3]
Experimental Protocols
1. General Protocol for Mouse Liver Microsomal (MLM) Stability Assay
-
Objective: To assess the metabolic stability of a test compound in vitro.
-
Methodology:
-
Prepare a reaction mixture containing mouse liver microsomes, the test compound, and a buffer solution (e.g., phosphate (B84403) buffer).
-
Initiate the metabolic reaction by adding a cofactor mixture, typically NADPH.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.
-
2. Protocol for In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile of a test compound in vivo.
-
Methodology:
-
Administer the test compound to a cohort of mice at a specified dose and route (e.g., 10 mg/kg, intraperitoneal injection).
-
At predetermined time points post-administration (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via a suitable method (e.g., tail vein sampling).
-
At the final time point, euthanize the animals and collect brain tissue.
-
Process the blood samples to separate plasma.
-
Homogenize the brain tissue.
-
Extract the drug from plasma and brain homogenates.
-
Quantify the concentration of the drug in each sample using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as half-life, clearance, and the brain-to-plasma concentration ratio.
-
Visualizations
Caption: Workflow for the design and evaluation of this compound analogues.
Caption: Troubleshooting guide for poor in vivo efficacy of analogues.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice | RTI [rti.org]
- 6. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 10. Pharmacokinetic Principles and Their Application to Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RTI-13951-33 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RTI-13951-33. Our goal is to help you address potential challenges and ensure the success of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent, selective, and brain-penetrant agonist for the orphan G-protein-coupled receptor GPR88.[1] Its primary application in preclinical research is to investigate the role of GPR88 in various neuropsychiatric disorders, particularly alcohol use disorder (AUD).[2][3][4] Studies have shown that this compound can reduce alcohol drinking and seeking behaviors in animal models.[2][3][4]
Q2: What is the mechanism of action of this compound?
This compound acts as an agonist at the GPR88 receptor, which is a Gαi-coupled receptor predominantly expressed in the striatum.[1][5] Activation of GPR88 by this compound is thought to inhibit neuronal activity, which may contribute to its effects on alcohol-related behaviors.[2] The specificity of its action has been confirmed in studies where its effects were absent in GPR88 knockout mice.[3][4]
Q3: What are the known pharmacokinetic properties of this compound?
This compound has favorable aqueous solubility and is brain-penetrant, making it suitable for in vivo behavioral studies.[1][6] However, it is important to note that it has been reported to have poor metabolic stability and moderate brain permeability, with a short half-life in plasma.[5][7] These factors should be considered when designing in vivo experiments.
Q4: Has a more stable analog of this compound been developed?
Yes, in response to the pharmacokinetic limitations of this compound, a newer analog named RTI-122 has been developed.[7][8] RTI-122 exhibits greater metabolic stability and brain penetrance compared to this compound and has shown to be more effective in reducing binge-like alcohol drinking behavior in mice at lower doses.[7][9]
Troubleshooting Guide for In Vivo Efficacy Issues
Issue 1: Unexpected Lack of Efficacy
Q: We are not observing the expected reduction in alcohol consumption in our mouse model after administering this compound. What could be the reason?
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose and Administration:
-
Verify Dose: Ensure the correct dose is being administered. Effective doses in mice have been reported in the range of 30-60 mg/kg via intraperitoneal (i.p.) injection.[2]
-
Route of Administration: Confirm that the route of administration is appropriate. Most studies have utilized i.p. injections.[2][5]
-
Timing of Administration: The timing of drug administration relative to the behavioral test is crucial. For alcohol drinking paradigms, this compound is typically administered 30 minutes before the drinking session.[4]
-
-
Compound Stability and Formulation:
-
Animal Model and Behavioral Paradigm:
-
Strain Differences: The response to this compound may vary between different mouse strains. The C57BL/6 strain has been commonly used in studies showing efficacy.[2][3]
-
Behavioral Assay Sensitivity: The specific behavioral paradigm used to assess alcohol consumption can influence the outcome. Paradigms like "drinking-in-the-dark" and "intermittent-access-two-bottle-choice" have been shown to be sensitive to the effects of this compound.[3][4]
-
Issue 2: High Variability in Experimental Results
Q: We are observing high variability in the response to this compound between individual animals. How can we reduce this variability?
A: High variability is a common challenge in in vivo studies and can be addressed by refining experimental procedures:
-
Acclimation and Handling:
-
Ensure all animals are properly acclimated to the housing and experimental conditions to reduce stress-induced variability.[10]
-
Consistent handling of animals by the same experimenter can also minimize variability.
-
-
Pharmacokinetics:
-
The short half-life of this compound can contribute to variable exposure between animals.[5] Consider conducting a pilot pharmacokinetic study in your specific animal model to determine the optimal time window for behavioral testing post-administration.
-
-
Experimental Design:
-
Group Size: Increasing the number of animals per group can help to increase the statistical power and reduce the impact of individual outliers.[11]
-
Controls: The inclusion of appropriate control groups (vehicle-treated, and potentially a positive control) is essential for interpreting the results.[11] For specificity, using GPR88 knockout mice is the gold standard.[3][4]
-
Issue 3: Potential Off-Target Effects
Q: We are concerned about potential off-target effects of this compound. How can we assess the specificity of its action?
A: While this compound has been shown to be selective for GPR88, it is good practice to confirm its specificity in your experimental setup:
-
Use of Knockout Animals: The most definitive way to demonstrate GPR88-mediated effects is to include a cohort of GPR88 knockout mice in your study. The effects of this compound on alcohol consumption were absent in these mice, confirming its in vivo specificity.[3][4]
-
Control Behaviors: Assess the effect of this compound on behaviors not expected to be modulated by GPR88 activation. For instance, at effective doses for reducing alcohol intake, this compound did not affect sucrose (B13894) self-administration, suggesting it does not cause a general suppression of reward-seeking behavior.[1]
-
Locomotor Activity: GPR88 knockout mice exhibit hyperactivity.[2] An agonist like this compound may reduce locomotor activity.[2] It is important to assess locomotor activity at the doses used in your efficacy studies to ensure that a reduction in alcohol consumption is not simply a consequence of sedation or motor impairment. The effects on alcohol intake have been observed at time points where locomotor effects are less pronounced.[2]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Administration | Reference |
| Half-life (t½) | 0.7 h | Mouse | 10 mg/kg, i.p. | [5] |
| Clearance (CL) | 352 mL min⁻¹ kg⁻¹ | Mouse | 10 mg/kg, i.p. | [5] |
| Brain/Plasma Ratio | 0.4 (at 30 min) | Mouse | 10 mg/kg, i.p. | [5] |
Table 2: In Vitro and In Vivo Potency of this compound
| Assay | Potency (EC₅₀ / Kᵢ) | Species/System | Reference |
| cAMP Functional Assay | 25 nM (EC₅₀) | In vitro | [1] |
| [³⁵S]GTPγS Binding | 535 nM (EC₅₀) | Mouse striatal membranes | [12] |
| GPR88 Binding Affinity | 224 nM (Kᵢ) | In vitro | [12] |
| Alcohol Self-Administration | Significant reduction at 10 & 20 mg/kg | Rat | [1][2] |
| Alcohol Drinking (DID) | Significant reduction at 30 mg/kg | Mouse | [5] |
| Locomotor Activity | Reduction at 30 & 60 mg/kg | Mouse | [2] |
Detailed Experimental Protocols
Protocol 1: Drinking-in-the-Dark (DID) Paradigm for Binge-Like Alcohol Intake
This protocol is adapted from studies demonstrating the efficacy of this compound in reducing binge-like alcohol consumption.[3][4]
-
Animals: Male C57BL/6J mice are single-housed.
-
Habituation: For 3 days, replace the water bottle with a bottle containing 20% (v/v) alcohol for a 2-hour period, starting 3 hours into the dark cycle.
-
Baseline: On the 4th day, measure the amount of alcohol consumed during the 2-hour access period to establish a baseline.
-
Drug Administration: On the test day, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes prior to the 2-hour alcohol access period.
-
Measurement: Measure the volume of alcohol consumed. The bottle placement should be alternated between days to avoid side preference.
Protocol 2: Intermittent Access Two-Bottle Choice Paradigm
This protocol models voluntary alcohol consumption and has been used to show the specificity of this compound.[3]
-
Animals: Male C57BL/6J mice are single-housed.
-
Induction of Drinking: For 8 weeks, give mice intermittent access to one bottle of 20% (v/v) alcohol and one bottle of water for 24-hour sessions on Mondays, Wednesdays, and Fridays. On the other days, only water is available.
-
Baseline Measurement: After the 8-week period, measure the 24-hour alcohol and water intake to establish a baseline.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes before the start of a 24-hour drinking session.
-
Measurement: Measure both alcohol and water consumption over the 24-hour period.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound via the GPR88 receptor.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for in vivo efficacy studies with this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected in vivo results with this compound.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing locomotor side effects of RTI-13951-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR88 agonist, RTI-13951-33. The focus of this guide is to address and minimize the locomotor side effects that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[2][3] this compound activates GPR88, which is a Gi/o-coupled receptor.[4] This activation typically leads to the inhibition of neuronal activity.[4]
Q2: What are the known effects of this compound on locomotor activity?
A2: The effects of this compound on locomotor activity can be species-dependent and dose-dependent. In mice, this compound has been shown to dose-dependently decrease spontaneous locomotor activity.[4] Conversely, studies in rats have demonstrated that this compound can reduce alcohol self-administration at doses that do not significantly affect locomotion.[1][2] This suggests a potential therapeutic window where desired effects can be achieved without significant motor side effects.
Q3: Why does a GPR88 agonist like this compound affect locomotor activity?
A3: GPR88 is densely expressed in the striatum, a critical component of the basal ganglia motor loop. Studies on GPR88 knockout mice have revealed a hyperactive phenotype, suggesting that GPR88 plays an inhibitory role in motor function.[4] Therefore, an agonist like this compound is expected to enhance this inhibitory tone, leading to a reduction in locomotor activity.[4]
Q4: Are there any analogs of this compound with an improved side effect profile?
A4: Yes, a newer analog named RTI-122 (also referred to as compound 30a) has been developed.[5][6] RTI-122 exhibits improved metabolic stability and brain permeability compared to this compound.[5][6] While it is more potent in reducing alcohol-related behaviors, it also demonstrates dose-dependent effects on locomotor activity.[7] However, its improved pharmacokinetic profile may offer a wider therapeutic window.[5]
Troubleshooting Guide: Locomotor Side Effects
This guide provides practical steps to mitigate and manage the locomotor side effects of this compound in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Significant reduction in locomotor activity observed at the intended therapeutic dose. | The administered dose may be too high, leading to excessive GPR88 activation in motor circuits. | 1. Dose-Response Study: Conduct a dose-response study to identify the minimal effective dose for your desired therapeutic effect with the least impact on locomotion. 2. Species Consideration: Be aware of species differences. Rats may tolerate higher doses without locomotor effects compared to mice.[2][4] 3. Time Course Analysis: Analyze the time course of the locomotor effects. The reduction in activity may be more pronounced shortly after administration.[7] Consider scheduling behavioral testing at a later time point when locomotor effects have subsided but the therapeutic effect is still present. |
| Variability in locomotor effects between individual animals. | Differences in metabolism, receptor density, or off-target effects. | 1. Control for Biological Variables: Ensure consistency in animal age, weight, and strain. 2. Acclimatization: Properly acclimatize animals to the testing environment to reduce stress-induced motor activity changes. 3. Pharmacokinetic Analysis: If feasible, perform pharmacokinetic analysis to correlate plasma and brain concentrations of this compound with the observed behavioral effects. |
| Difficulty in dissociating therapeutic effects from locomotor sedation. | The therapeutic effect and locomotor suppression may be mediated by GPR88 activation in overlapping or distinct neural circuits. | 1. Alternative Behavioral Paradigms: Employ behavioral tests that are less dependent on high levels of spontaneous locomotion. For example, in reward-based tasks, ensure the required motor output is minimal. 2. Control Experiments: Include control groups that receive only the vehicle to accurately quantify the baseline locomotor activity and the specific effect of the compound. 3. Consider Analog RTI-122: Evaluate RTI-122, which may have a different potency and pharmacokinetic profile, potentially offering a better separation of effects.[5][7] |
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its analog RTI-122 on locomotor activity in mice.
Table 1: Effect of this compound on Spontaneous Locomotor Activity in C57BL/6J Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (relative to saline) | Statistical Significance (vs. Saline) |
| Saline | - | 100% | - |
| This compound | 30 | Decreased | p < 0.05 |
| This compound | 60 | Significantly Decreased | p < 0.01 |
| Data adapted from Ben Hamida et al., 2022.[4] |
Table 2: Effect of RTI-122 on Spontaneous Locomotor Activity in WT Male Mice (First 20 minutes)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (relative to vehicle) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 100% | - |
| RTI-122 | 2.5 | No significant change | Not significant |
| RTI-122 | 5 | No significant change | Not significant |
| RTI-122 | 10 | Decreased | p < 0.05 |
| RTI-122 | 20 | Strongly Decreased | p < 0.001 |
| Data adapted from a 2025 study on RTI-122.[7] |
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity
Objective: To quantify the effect of this compound or its analogs on spontaneous horizontal and vertical movement in an open field arena.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system.
-
This compound or RTI-122, dissolved in a suitable vehicle (e.g., sterile saline).
-
Vehicle solution.
-
Experimental animals (e.g., C57BL/6J mice).
Procedure:
-
Acclimatization: Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Habituation to Arena: Place each mouse individually into the center of the open field arena and allow for a 30-minute habituation period to establish a baseline activity level.[4]
-
Administration: After habituation, administer the vehicle or a specific dose of this compound (e.g., 30 or 60 mg/kg, i.p.) or RTI-122 (e.g., 2.5, 5, 10, or 20 mg/kg, i.p.).[4][7]
-
Data Recording: Immediately after injection, return the animal to the arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).[8] The tracking system will measure parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to understand the time course of the drug's effect.[7] Compare the data from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: GPR88 signaling cascade upon activation by this compound.
Caption: Logical workflow for troubleshooting this compound locomotor effects.
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the metabolic stability of GPR88 agonist this compound | RTI [rti.org]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GPR88 Agonists: RTI-13951-33 vs. 2-PCCA
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. The development of selective agonists for GPR88 is crucial for elucidating its physiological roles and therapeutic potential. This guide provides a detailed comparison of two key GPR88 agonists, RTI-13951-33 and 2-PCCA, summarizing their performance based on available experimental data.
Introduction to the Agonists
This compound is a potent, selective, and brain-penetrant GPR88 agonist.[1][2] It has been shown to modulate alcohol reinforcement and intake behaviors in preclinical models.[1]
2-PCCA is another well-characterized GPR88 agonist that has been instrumental in the initial exploration of GPR88 pharmacology.[3] However, it possesses certain liabilities, such as poor brain permeability, that may limit its in vivo applications.[4]
In Vitro Performance: A Head-to-Head Comparison
A direct comparison of the in vitro activity of this compound and 2-PCCA was conducted in a competitive binding assay using a novel radioligand for the GPR88 receptor. The results are summarized in the table below.
| Parameter | This compound | 2-PCCA | Reference |
| Binding Affinity (Ki) | 224 nM | 277 nM | [5] |
| Functional Potency (EC50 in cAMP assay) | 45 nM | 74 nM | [5] |
| Ki/EC50 Ratio | 5.0 | 3.7 | [5] |
This compound demonstrates a higher binding affinity (lower Ki) and greater functional potency (lower EC50) at the GPR88 receptor compared to 2-PCCA.[5] The higher Ki/EC50 ratio for this compound suggests a more efficient translation of receptor binding into a functional response.[5] Another study reported an EC50 of 25 nM for this compound in a GPR88 cAMP functional assay.[6] For 2-PCCA, other studies have reported EC50 values of 116 nM in HEK293 cells and a more potent 3 nM in a cell-free assay.[6][7] The variability in EC50 values for 2-PCCA may be attributed to different assay systems.[8]
Pharmacokinetic Properties
Pharmacokinetic properties are critical for the in vivo efficacy of a compound. This compound was developed to improve upon the liabilities of earlier GPR88 agonists like 2-PCCA.
| Parameter | This compound | 2-PCCA | Reference |
| Aqueous Solubility | Enhanced | Lower | [1] |
| Brain Permeability | Brain-penetrant | Poor | [1][4] |
| Metabolic Stability | Half-life of 0.7h in mouse plasma | Not explicitly stated, but has limitations | [4] |
This compound exhibits enhanced aqueous solubility and favorable pharmacokinetic properties for behavioral assessment, including the ability to penetrate the brain.[1] In contrast, 2-PCCA has been noted for its poor brain permeability, which may limit its effectiveness as an in vivo tool.[4] this compound has a reported half-life of 0.7 hours in mouse plasma.[4]
In Vivo Efficacy
The in vivo effects of this compound and 2-PCCA have been investigated in various behavioral paradigms. It is important to note that the following data are from separate studies and not from a direct head-to-head comparison.
This compound: Effects on Alcohol Consumption and Locomotion
| Behavioral Paradigm | Animal Model | Doses | Key Findings | Reference |
| Alcohol Self-Administration | Rats | 5, 10, 20 mg/kg (i.p.) | Significantly reduced alcohol self-administration and intake in a dose-dependent manner. No effect on sucrose (B13894) self-administration. | [1] |
| Binge-Like Alcohol Drinking | Mice | 30 mg/kg (i.p.) | Reduced binge-like drinking behavior. | [9] |
| Locomotor Activity | Mice | 30, 60 mg/kg (i.p.) | Did not induce place preference or aversion but reduced the expression of conditioned place preference to alcohol. | [9] |
This compound has been shown to specifically reduce alcohol drinking and seeking behaviors in mice.[9] These effects were absent in GPR88 knockout mice, demonstrating the specificity of the drug's action.[9]
2-PCCA: Effects on Methamphetamine-Induced Hyperactivity and Locomotion
| Behavioral Paradigm | Animal Model | Doses | Key Findings | Reference |
| Methamphetamine-Induced Hyperactivity | Rats | 0.1-3.2 mg/kg (i.p.) | Dose-dependently decreased methamphetamine-induced hyperactivity. | [10] |
| Baseline Locomotor Activity | Rats | 0.1-3.2 mg/kg (i.p.) | Dose-dependently decreased baseline locomotor activity. | [10] |
| Methamphetamine Discrimination | Rats | 1-3.2 mg/kg (i.p.) | Did not produce methamphetamine-like discriminative stimulus effects. | [10] |
2-PCCA was found to reduce both baseline and methamphetamine-induced locomotor activity in rats.[10] However, the dose that significantly attenuated methamphetamine's effects also markedly decreased baseline activity, suggesting a potential sedative effect at higher doses.[10]
GPR88 Signaling Pathway
Activation of GPR88 by agonists like this compound and 2-PCCA initiates a specific intracellular signaling cascade. GPR88 couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase.[3][11] This leads to a reduction in the intracellular levels of the second messenger cyclic AMP (cAMP).[3][11] This signaling pathway is believed to be central to the receptor's role in modulating neuronal excitability.[11]
Experimental Protocols
In Vitro cAMP Functional Assay
Objective: To determine the functional potency (EC50) of GPR88 agonists by measuring the inhibition of cAMP production.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GPR88 receptor are cultured in an appropriate medium.
-
Assay Principle: The assay measures the ability of a GPR88 agonist to inhibit the forskolin-stimulated production of cAMP. GPR88 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
-
Procedure:
-
Cells are seeded in 384-well plates.
-
Cells are incubated with serial dilutions of the test compound (e.g., this compound or 2-PCCA).
-
Adenylyl cyclase is then stimulated with forskolin.
-
The intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., a FRET-based or luminescence-based assay).
-
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated using non-linear regression.
In Vivo Behavioral Assessment: Alcohol Self-Administration
Objective: To evaluate the effect of a GPR88 agonist on alcohol-seeking behavior.
Methodology:
-
Animals: Male Wistar rats are typically used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure:
-
Training: Rats are trained to self-administer alcohol (e.g., 10% w/v) by pressing a lever. The other lever is inactive.
-
Drug Administration: Once stable responding is achieved, rats are pre-treated with the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection at various doses prior to the self-administration session.
-
Testing: The number of active and inactive lever presses is recorded during the session.
-
-
Data Analysis: The effect of the drug on the number of lever presses for alcohol is analyzed using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound represents a significant advancement over 2-PCCA as a GPR88 agonist for in vivo research. Its improved potency, enhanced aqueous solubility, and brain-penetrant properties make it a more suitable tool for investigating the therapeutic potential of GPR88 activation in CNS disorders. While 2-PCCA has been a valuable pharmacological tool, its limitations in terms of pharmacokinetics and potential for off-target effects at higher concentrations should be considered when designing and interpreting experiments. Future research with this compound and other next-generation GPR88 agonists will be critical in further validating GPR88 as a druggable target.
References
- 1. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Methamphetamine reduces LTP and increases baseline synaptic transmission in the CA1 region of mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. pubs.acs.org [pubs.acs.org]
RTI-13951-33: A Comparative Analysis of Efficacy in Rodent Models
For researchers and drug development professionals, understanding the preclinical efficacy of novel therapeutic compounds across different animal models is paramount. This guide provides a comparative analysis of the GPR88 agonist, RTI-13951-33, focusing on its performance in various rodent strains. The data presented herein is compiled from published experimental studies and aims to offer an objective overview to inform future research and development.
This compound has emerged as a promising pharmacological tool for investigating the role of the orphan G protein-coupled receptor 88 (GPR88) in neuropsychiatric disorders, particularly in the context of alcohol use disorder.[1][2][3][4] The following sections detail the compound's efficacy in modulating alcohol-related behaviors and locomotor activity, with a specific focus on comparative data between C57BL/6J mice, Gpr88 knockout mice, and rats.
Quantitative Comparison of Efficacy
The efficacy of this compound has been evaluated in several key behavioral paradigms. The tables below summarize the quantitative findings from these studies, offering a clear comparison of the compound's effects across different rodent models.
Table 1: Effect of this compound on Locomotor Activity
| Rodent Strain | Dose (mg/kg, i.p.) | Outcome | Citation |
| C57BL/6J Mice | 20 | No significant effect on locomotor activity. | [1] |
| 30 | Significant reduction in spontaneous locomotor activity. | [1] | |
| 60 | Dose-dependent, significant reduction in spontaneous locomotor activity. | [1] | |
| Rats | 5, 10, 20 | No effect on locomotor activity at doses that reduced alcohol self-administration. | [1][5] |
Table 2: Efficacy of this compound in Reducing Alcohol Consumption
| Rodent Strain | Experimental Paradigm | Dose (mg/kg, i.p.) | Key Findings | Citation |
| C57BL/6J Mice | Intermittent-access-two-bottle-choice | 30 | Reduced excessive voluntary alcohol drinking; no effect on water intake. | [2][3][4] |
| Drinking-in-the-dark | 30 | Reduced binge-like alcohol drinking. | [1][3][4] | |
| Alcohol Self-Administration | 30 | Decreased nose-pokes, licks, and bursts of licks for alcohol. | [2][3][4] | |
| Gpr88 Knockout Mice | Intermittent-access-two-bottle-choice | 30 | No effect on alcohol drinking. | [2][3][4] |
| Drinking-in-the-dark | 30 | No effect on binge-like alcohol drinking. | [1][3][4] | |
| Rats | Alcohol Self-Administration | 10, 20 | Significantly reduced alcohol self-administration and intake in a dose-dependent manner. | [1][5] |
| 5 | No significant effect on alcohol self-administration. | [2] |
Table 3: Effect of this compound on Alcohol-Reward Seeking
| Rodent Strain | Experimental Paradigm | Dose (mg/kg, i.p.) | Outcome | Citation | |---|---|---|---| | C57BL/6J Mice | Conditioned Place Preference | Not specified | Reduced the expression of conditioned place preference to alcohol. Did not induce place preference or aversion on its own. |[1][2][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Locomotor Activity Assessment
Spontaneous locomotor activity is measured to assess the potential sedative or stimulant effects of this compound. Mice are individually placed in an open-field arena, and their movement is tracked by automated systems. Following a habituation period, mice are administered this compound or vehicle control (saline) via intraperitoneal (i.p.) injection.[1] Locomotor activity, measured as total distance traveled, is then recorded for a specified duration. This allows for the determination of dose-dependent effects on general activity, ensuring that reductions in drug-seeking behavior are not simply a consequence of motor impairment.
Drinking-in-the-Dark (DID) Paradigm
The DID model is used to assess binge-like alcohol drinking. Mice are singly housed and, during the dark cycle, are given access to a single bottle of 20% alcohol for a limited period (e.g., 2-4 hours).[1] On the test day, animals are pre-treated with this compound or vehicle i.p. before the alcohol bottle is introduced. The amount of alcohol consumed is then measured to determine the effect of the compound on binge drinking behavior.
Intermittent-Access-Two-Bottle-Choice
This paradigm models voluntary alcohol consumption. Mice are given concurrent access to two bottles, one containing water and the other an alcohol solution (e.g., 20%). Access to the alcohol bottle is typically provided on an intermittent schedule (e.g., 24-hour access every other day) to encourage high levels of consumption.[2] Following a baseline period of stable drinking, mice are treated with this compound or vehicle before the bottles are presented, and the intake from each bottle is recorded.
Alcohol Self-Administration
In this operant conditioning model, rodents are trained to perform a specific action, such as pressing a lever or poking their nose into a port, to receive an alcohol reward.[2][3] This allows for the study of the motivational aspects of alcohol seeking. After stable self-administration is established, the effect of this compound is assessed by administering the compound prior to the self-administration session and measuring the number of responses for alcohol.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Discussion and Conclusion
The available data consistently demonstrates that this compound is effective in reducing alcohol consumption and seeking behaviors in rodent models. A key finding is the GPR88-dependency of these effects, as the compound is inactive in Gpr88 knockout mice.[1][2][3][4] This highlights the specificity of this compound for its intended target.
Interestingly, there appears to be a species difference in the potency of this compound concerning its effects on locomotor activity versus alcohol self-administration. In rats, doses that effectively reduce alcohol intake do not alter locomotion.[1][5] In contrast, in mice, the minimally effective dose for reducing alcohol-related behaviors (30 mg/kg) also produces a decrease in locomotor activity.[1] This is an important consideration for the design and interpretation of future studies. The observation that mice have a faster metabolic rate for this compound than rats likely contributes to the need for higher doses in mice to achieve behavioral efficacy.[2]
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 6. researchgate.net [researchgate.net]
GPR88 Agonist RTI-13951-33: A Comparative Analysis of its Effects in GPR88 Knockout Mice
For Immediate Release:
This guide provides a comprehensive comparison of the GPR88 agonist RTI-13951-33 and its alternatives, focusing on their effects in GPR88 knockout (KO) mice. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the G protein-coupled receptor 88 (GPR88), a promising target for neuropsychiatric disorders.
Introduction to GPR88 and this compound
GPR88 is an orphan G protein-coupled receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition. Studies utilizing GPR88 knockout mice have revealed a distinct phenotype characterized by hyperactivity, altered impulsivity, and increased alcohol-seeking behavior.[1][2] this compound is a potent and selective agonist for GPR88.[1][3] Its effects are mediated through the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This guide will delve into the specific effects of this compound in GPR88 knockout mice, providing a clear demonstration of its on-target activity and comparing its performance with other known GPR88 agonists.
Comparative Efficacy of GPR88 Agonists
The primary utility of GPR88 knockout mice in studying compounds like this compound is to confirm target engagement and specificity. The behavioral effects of a true GPR88 agonist should be attenuated or completely absent in mice lacking the receptor.
Effects on Alcohol Consumption
One of the most well-documented effects of GPR88 agonism is the reduction of alcohol intake. The following table summarizes the comparative effects of this compound and a related, more metabolically stable agonist, RTI-122, on alcohol consumption in wild-type (WT) and GPR88 KO mice.
| Compound | Genotype | Dose (mg/kg) | Alcohol Intake (g/kg/4h) | Change vs. Vehicle | Reference |
| This compound | WT | 30 | Significantly Reduced | ↓ | [3] |
| GPR88 KO | 30 | No Significant Effect | ↔ | [3] | |
| RTI-122 | WT | 10 | ~1.5 | ↓ | [4][5] |
| GPR88 KO | 10 | ~2.5 | ↔ | [4][5] | |
| WT | 20 | ~1.2 | ↓ | [4][5] | |
| GPR88 KO | 20 | ~2.8 | ↔ | [4][5] |
Data for RTI-122 is estimated from graphical representations in the cited literature.
As the data clearly indicates, both this compound and RTI-122 significantly reduce alcohol intake in wild-type mice.[3][4][5] Crucially, these effects are absent in GPR88 knockout mice, confirming that the mechanism of action for both compounds is dependent on the presence of the GPR88 receptor.[3][4][5]
Other GPR88 Agonists
Several other molecules have been identified as GPR88 agonists, including 2-PCCA and BI-9508. While comprehensive comparative data in GPR88 knockout mice is less available for these compounds, existing research indicates:
-
2-PCCA: This early GPR88 agonist has been shown to decrease locomotor activity in rats.[6] However, its utility in vivo is limited by poor brain penetrance.
-
BI-9508: A more recently developed brain-penetrant GPR88 agonist, BI-9508 has been shown to reduce morphine-induced locomotor activity in mice, suggesting its potential in modulating dopamine-related behaviors.[7] Further studies are needed to fully characterize its effects in GPR88 knockout models.
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key behavioral assays are provided below.
Drinking-in-the-Dark (DID) Protocol
This model is used to assess binge-like alcohol consumption in mice.
-
Animal Housing: Mice are individually housed with ad libitum access to food and water. The light cycle is typically maintained on a 12:12 hour light/dark schedule.
-
Habituation: For several days leading up to the experiment, mice are habituated to the presence of a second drinking bottle containing water.
-
Testing: Three hours into the dark cycle, the water bottle is replaced with a single bottle containing a 20% ethanol (B145695) solution for a period of 2-4 hours.
-
Drug Administration: this compound or an alternative agonist is administered via intraperitoneal (i.p.) injection at a specified time (e.g., 30 minutes) before the ethanol bottle is introduced.
-
Measurement: The amount of ethanol consumed is measured by weighing the bottle before and after the drinking session. Consumption is typically calculated as grams of ethanol per kilogram of body weight (g/kg).
Conditioned Place Preference (CPP) Protocol
This paradigm is used to evaluate the rewarding or aversive properties of a drug.
-
Apparatus: A three-chamber apparatus is used, with two conditioning chambers distinguished by distinct visual and tactile cues, and a neutral central chamber.
-
Pre-Conditioning Phase (Baseline): On the first day, mice are allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.
-
Conditioning Phase: This phase typically occurs over several days and involves pairing one of the conditioning chambers with the drug and the other with a vehicle (e.g., saline).
-
On "drug" days, mice are administered the GPR88 agonist and immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).
-
On "vehicle" days, mice are given a vehicle injection and confined to the opposite chamber for the same duration. The order of drug and vehicle days is counterbalanced across animals.
-
-
Post-Conditioning Phase (Test): On the final day, mice are placed back in the central chamber and allowed to freely explore the entire apparatus in a drug-free state. The time spent in each chamber is recorded.
-
Analysis: An increase in time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect, while a decrease suggests an aversive effect. Studies have shown that this compound does not induce a conditioned place preference or aversion on its own but can reduce the expression of alcohol-induced CPP.[1]
Visualizing GPR88 Signaling and Experimental Design
To further aid in the understanding of GPR88 function and the experimental approaches to its study, the following diagrams are provided.
References
- 1. Increased alcohol seeking in mice lacking Gpr88 involves dysfunctional mesocorticolimbic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GPR88 as a Target: A Comparative Guide to the Agonist RTI-13951-33
For Researchers, Scientists, and Drug Development Professionals
The orphan G protein-coupled receptor 88 (GPR88) has emerged as a compelling therapeutic target for a spectrum of central nervous system (CNS) disorders, including addiction, schizophrenia, and Parkinson's disease.[1][2] Its high expression in the striatum, a brain region critical for motor control, reward, and cognition, positions it as a key modulator of neuronal circuits implicated in these conditions.[1][2] This guide provides an objective comparison of the potent and selective GPR88 agonist, RTI-13951-33, with other available modulators, supported by experimental data to validate GPR88 as a viable drug target.
GPR88: A Brief Overview
GPR88 is a Class A orphan GPCR, meaning its endogenous ligand has not yet been identified.[2] It primarily couples to the Gαi/o subunit of the heterotrimeric G protein complex.[1] Activation of GPR88 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates neuronal excitability. Studies using GPR88 knockout mice have been instrumental in validating its role in the CNS, revealing phenotypes such as hyperactivity, motor deficits, and altered responses to drugs of abuse, thereby underscoring the therapeutic potential of targeting this receptor.[3]
Performance Comparison of GPR88 Modulators
The development of synthetic ligands has been crucial for probing the function of GPR88. This compound is a notable agonist that has demonstrated efficacy in preclinical models. The following tables summarize the quantitative data for this compound in comparison to other known GPR88 agonists and the inhibitor GPR88-IN-1.
Table 1: In Vitro Potency and Binding Affinity of GPR88 Agonists
| Compound | Modality | Assay Type | Cell Line/System | Potency (EC50/IC50) | Binding Affinity (Ki) | Reference |
| This compound | Agonist | cAMP Functional Assay | - | 25 nM | 224 ± 36 nM | [2][4] |
| [³⁵S]GTPγS Binding | Mouse Striatal Membranes | 535 nM | - | [4] | ||
| 2-PCCA | Agonist | cAMP HTRF | - | 3.1 nM | 277 ± 39 nM | [2][4][5] |
| cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 603 nM ((1R,2R)-isomer) | - | [5] | ||
| cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 56 nM ((1R,2R)-isomer) | - | [5] | ||
| RTI-122 | Agonist | TR-FRET cAMP Assay | CHO cells | 11 nM | - | [5] |
| GPR88 agonist 2 (compound 53) | Agonist | cAMP Functional Assay | - | 14 µM | - | [6] |
| GPR88 agonist 3 (compound 20) | Agonist | - | - | 204 nM | - | [6] |
| GPR88-IN-1 | Inhibitor | - | - | Data not available | - | [5][6] |
Table 2: In Vivo and Pharmacokinetic Properties of Selected GPR88 Agonists
| Compound | Animal Model | Key In Vivo Effect | Brain Penetrant | Metabolic Stability (t½) | Reference |
| This compound | Rat/Mouse | Reduces alcohol self-administration and intake | Yes | Poor (0.7 h in mouse plasma) | [3] |
| RTI-122 | Mouse | Reduces alcohol consumption | Yes | Good (5.8 h in mice) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of this compound and other GPR88 modulators.
In Vitro Assays
1. cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of intracellular cAMP, a key second messenger in the GPR88 signaling pathway.
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR88 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Preparation: Test compounds (e.g., this compound) are serially diluted. For antagonist screening, a known GPR88 agonist is prepared at its EC80 concentration, and a forskolin (B1673556) solution is used to stimulate adenylyl cyclase.
-
Assay Procedure:
-
Culture media is removed from the cells.
-
Cells are incubated with the test compounds for a specified period.
-
For antagonist assays, the GPR88 agonist is added.
-
Forskolin is added to stimulate cAMP production (for Gi-coupled receptors).
-
Cells are lysed, and cAMP levels are measured using a commercial kit (e.g., HTRF, Lance, or GloSensor).
-
-
Data Analysis: Data is plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
2. [³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by a GPCR agonist.
-
Membrane Preparation: Cell membranes are prepared from cells expressing GPR88 or from brain tissue (e.g., striatum).
-
Assay Buffer: An appropriate assay buffer containing GDP, MgCl₂, and NaCl is prepared.
-
Reaction Mixture: Membranes are incubated with the test compound, [³⁵S]GTPγS, and GDP in the assay buffer.
-
Incubation: The reaction is carried out at 30°C for a defined period.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. Agonist stimulation is expressed as a percentage over basal levels, and EC50 values are determined from dose-response curves.
In Vivo Assays
1. Locomotor Activity Test
This test assesses the effect of a compound on spontaneous motor activity in rodents.
-
Acclimation: Mice are brought to the testing room and allowed to acclimate for 30-60 minutes.
-
Apparatus: An open-field arena (e.g., 40x40 cm) equipped with infrared beams or a video tracking system is used.
-
Procedure:
-
The test compound (e.g., this compound) or vehicle is administered to the mice (e.g., via intraperitoneal injection).
-
Each mouse is placed individually into the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: The data is analyzed to compare the activity levels between the compound-treated and vehicle-treated groups.
2. Alcohol Self-Administration
This operant conditioning paradigm is used to measure the reinforcing effects of alcohol and the potential of a compound to reduce alcohol-seeking and consumption.
-
Training: Mice are trained to press a lever or poke their nose into a port to receive an alcohol reward. This often involves a "sucrose fading" procedure where the concentration of sucrose (B13894) in the alcohol solution is gradually reduced.
-
Apparatus: Standard operant conditioning chambers equipped with levers or nose-poke ports and a liquid delivery system are used.
-
Procedure:
-
Following stable self-administration, mice are pre-treated with the test compound or vehicle.
-
Mice are placed in the operant chambers for a session of a fixed duration (e.g., 2-4 hours).
-
The number of active lever presses/nose pokes (resulting in alcohol delivery) and inactive lever presses/nose pokes are recorded.
-
-
Data Analysis: The data is analyzed to determine if the test compound significantly reduces the number of responses for alcohol compared to the vehicle control.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and processes involved in validating GPR88 as a target with this compound, the following diagrams are provided.
Caption: GPR88 Signaling Pathway upon Agonist Binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of RTI-13951-33 and Traditional Therapies for Alcohol Use Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel GPR88 agonist, RTI-13951-33, with established pharmacological and psychosocial treatments for Alcohol Use Disorder (AUD). The information is intended to inform research and development in the field of addiction medicine by presenting a side-by-side analysis of mechanisms of action, efficacy data from preclinical and clinical studies, and the experimental methodologies used to evaluate these treatments.
Executive Summary
This compound is a novel, brain-penetrant agonist for the orphan G protein-coupled receptor 88 (GPR88), a promising new target for AUD treatment. Preclinical studies suggest that this compound reduces alcohol consumption and seeking behaviors.[1][2][3] Traditional pharmacological treatments for AUD, such as naltrexone (B1662487), acamprosate (B196724), and disulfiram (B1670777), have been in clinical use for many years and have established efficacy, albeit with limitations. Psychosocial interventions, including Cognitive-Behavioral Therapy (CBT) and Motivational Enhancement Therapy (MET), are also mainstays of AUD treatment and are often used in conjunction with pharmacotherapy. This guide will delve into the available data for each of these therapeutic modalities.
Pharmacological Interventions: A Comparative Overview
The following tables summarize the key characteristics and efficacy data for this compound and the three FDA-approved medications for AUD. It is important to note that direct head-to-head clinical trials between this compound and traditional treatments have not yet been conducted. The data for this compound is from preclinical studies, while the data for traditional treatments is from clinical trials and meta-analyses.
Table 1: Mechanism of Action and Administration
| Treatment | Mechanism of Action | Route of Administration |
| This compound | Agonist of the G protein-coupled receptor 88 (GPR88), which is highly expressed in the striatum and is involved in reward and motivation.[1][3] | Intraperitoneal (in preclinical studies)[3] |
| Naltrexone | Opioid receptor antagonist; it blocks the euphoric and rewarding effects of alcohol.[4][5][6][7] | Oral, Intramuscular (extended-release)[7][8] |
| Acamprosate | Modulates glutamate (B1630785) and GABA neurotransmission, which are dysregulated in alcohol dependence, helping to restore a more normal balance.[9][10][11][12] | Oral[8] |
| Disulfiram | Inhibits the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) when alcohol is consumed, causing an unpleasant physical reaction.[13][14][15][16][17] | Oral[8] |
Table 2: Efficacy Data
| Treatment | Key Efficacy Findings |
| This compound | Preclinical (mice): Significantly reduced excessive voluntary alcohol drinking in the intermittent-access-two-bottle-choice paradigm and binge-like drinking in the drinking-in-the-dark model.[1][2][3] It also decreased the motivation to self-administer alcohol.[2][3] |
| Naltrexone | Clinical: A meta-analysis of seven randomized controlled trials showed that naltrexone significantly reduced relapse rates by 14% and increased abstinence rates by 10% compared to placebo over 12 weeks.[9][18] It also reduces heavy drinking days.[18][19][20] |
| Acamprosate | Clinical: A meta-analysis found that acamprosate is more effective than placebo in maintaining abstinence.[10] One study showed a 43% abstinence rate with acamprosate vs. 21% with placebo at the end of a 48-week treatment period. |
| Disulfiram | Clinical: In open-label studies, disulfiram has been shown to be an effective treatment for alcohol dependence.[6] One study reported that 50% of patients with severe AUD remained abstinent for at least one year with disulfiram treatment.[21] |
Psychosocial Interventions: A Comparative Overview
Psychosocial interventions are a cornerstone of AUD treatment, focusing on the behavioral and psychological aspects of the disorder.
Table 3: Description and Efficacy of Psychosocial Interventions
| Intervention | Description | Efficacy |
| Cognitive-Behavioral Therapy (CBT) | A form of psychotherapy that helps individuals identify and change destructive patterns of thinking and behavior that contribute to alcohol use.[22][23][24][25] | A meta-analysis of 53 controlled trials found a small but statistically significant effect size (g = 0.154) for CBT in treating alcohol and other drug use disorders.[4] |
| Motivational Enhancement Therapy (MET) | A client-centered counseling approach that helps individuals resolve ambivalence about changing their drinking behavior and strengthens their motivation for change.[19][20][21][26][27] | Studies have shown MET to be effective in increasing the percentage of days of abstinence. One study found a moderate effect size (0.45) for percentage of days abstinent in patients with chronic hepatitis C and AUD.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Intermittent-Access Two-Bottle Choice (IA2BC) Paradigm
This preclinical model is used to assess voluntary alcohol consumption in rodents.
-
Objective: To measure the preference for an alcohol solution over water when access is provided intermittently, which can lead to escalated drinking behavior.
-
Methodology:
-
Animals, typically mice or rats, are singly housed.
-
They are given access to two bottles: one containing water and the other an alcohol solution (e.g., 20% ethanol).
-
Access to the alcohol bottle is provided on an intermittent schedule (e.g., 24-hour access on Mondays, Wednesdays, and Fridays), while water is always available.[3]
-
The amount of liquid consumed from each bottle is measured to determine alcohol intake and preference.
-
This compound or a vehicle is administered (e.g., intraperitoneally) before the drinking session to assess its effect on alcohol consumption.[3]
-
Drinking-in-the-Dark (DID) Paradigm
This model is designed to induce high levels of voluntary alcohol consumption in a short period, mimicking binge-like drinking.
-
Objective: To assess the effects of a compound on binge-like alcohol intake.
-
Methodology:
-
Rodents are housed in a reverse light-dark cycle.
-
During the dark phase, when rodents are most active, their water bottle is replaced with a bottle containing an alcohol solution for a limited period (e.g., 2-4 hours).[3]
-
The amount of alcohol consumed during this period is measured.
-
Prior to the drinking session, animals are treated with this compound or a vehicle to evaluate the compound's impact on binge drinking.[3][16][17]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and traditional pharmacological treatments, as well as a typical experimental workflow for preclinical evaluation.
Conclusion
This compound represents a promising novel approach to the treatment of AUD with a distinct mechanism of action centered on the GPR88 receptor. Preclinical data indicate its potential to reduce alcohol consumption and motivation. Traditional pharmacological and psychosocial treatments have established efficacy but also have limitations, including modest effect sizes for some individuals and issues with adherence. The development of new therapeutic agents like this compound is crucial for expanding the treatment options for individuals with AUD. Further research, including future clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and its place in the clinical management of AUD.
References
- 1. Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis [ideas.repec.org]
- 2. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive-Behavioral Treatment With Adult Alcohol and Illicit Drug Users: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 Agonist RTI-122 Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis | PLOS One [journals.plos.org]
- 7. The efficacy of disulfiram for the treatment of alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Acamprosate for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. case.edu [case.edu]
- 11. Efficacy of motivational enhancement therapy on alcohol use disorders in patients with chronic hepatitis C: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Meta-Analysis of Cognitive-Behavioral Therapy for Alcohol or Other Drug Use Disorders: Treatment Efficacy by Contrast Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relapse prevention by acamprosate. Results from a placebo-controlled study on alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Naltrexone for the Management of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Naltrexone increased abstinence and reduced heavy drinking during treatment | BMJ Evidence-Based Medicine [ebm.bmj.com]
- 20. Effectiveness of Disulfiram as Adjunct to Addiction-Focused Treatment for Persons With Severe Alcohol Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A meta-analysis of cognitive-behavioral therapy for alcohol or other drug use disorders: Treatment efficacy by contrast condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Naltrexone efficacy in treating alcohol-use disorder in individuals with comorbid psychosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of RTI-13951-33 Findings: A Comparative Analysis with Genetic Models of Dopaminergic Signaling
For Immediate Release to the Research Community
This guide provides a comparative analysis of the novel GPR88 agonist, RTI-13951-33, with findings from genetic models relevant to its mechanism of action. The primary focus is to cross-validate the effects of this compound, initially observed in alcohol consumption and reward-seeking behaviors, by drawing parallels with the well-established role of the dopamine (B1211576) transporter (DAT) in similar domains. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for substance use disorders and related neuropsychiatric conditions.
Introduction to this compound
This compound is a potent, selective, and brain-penetrant agonist for the orphan G-protein coupled receptor 88 (GPR88).[1] GPR88 is highly expressed in the striatum, a key brain region implicated in reward, motivation, and motor control. Studies utilizing Gpr88 knockout mice have demonstrated the receptor's involvement in alcohol-seeking and drinking behaviors.[1] this compound represents a first-in-class tool to probe the therapeutic potential of GPR88 activation.
Core Findings with this compound: Validation in GPR88 Knockout Mice
The primary validation of this compound's mechanism of action comes from studies using Gpr88 knockout (KO) mice. These genetic models have been instrumental in confirming that the behavioral effects of this compound are specifically mediated through its interaction with GPR88.
Quantitative Data Summary: this compound vs. Vehicle in Wild-Type and Gpr88 KO Mice
| Experimental Paradigm | Animal Model | Treatment | Outcome Measure | Result | Statistical Significance |
| Drinking-in-the-Dark (Alcohol Intake) | C57BL/6J (Wild-Type) | This compound (30 mg/kg) | Alcohol Intake (g/kg/4h) | Significant reduction | p < 0.05[2] |
| Gpr88 KO | This compound (30 mg/kg) | Alcohol Intake (g/kg/4h) | No significant effect | Not significant[3] | |
| Alcohol Self-Administration (Motivation) | C57BL/6J (Wild-Type) | This compound (30 mg/kg) | Nose-pokes for Alcohol | Significant reduction | p < 0.05[3] |
| Conditioned Place Preference (Reward) | C57BL/6J (Wild-Type) | This compound (30 mg/kg) | Expression of Alcohol CPP | Reduced preference | [3] |
| Locomotor Activity | C57BL/6J (Wild-Type) | This compound (30 mg/kg) | Total Distance Traveled | Significant reduction | p < 0.01[4] |
| C57BL/6J (Wild-Type) | This compound (60 mg/kg) | Total Distance Traveled | Significant reduction | p < 0.01[4] |
Cross-Validation with a Genetic Model of Altered Dopamine Signaling
Given the high expression of GPR88 in the striatum and its influence on dopamine-related behaviors, a pertinent genetic model for cross-validation is one with altered dopamine transporter (DAT) function. DAT is the primary mechanism for clearing dopamine from the synapse, and its genetic deletion or inhibition leads to a hyperdopaminergic state. While direct studies of this compound in DAT KO mice are not yet available, we can compare its effects to those of a selective DAT inhibitor, GBR 12909, to infer how GPR88 agonism might contrast with a state of elevated synaptic dopamine.
Quantitative Data Summary: GBR 12909 in Wild-Type Mice
| Experimental Paradigm | Animal Model | Treatment | Outcome Measure | Result | Statistical Significance |
| Drinking-in-the-Dark (Alcohol Intake) | C57BL/6J (Wild-Type) | GBR 12909 (5 mg/kg) | Ethanol (B145695) Consumption (g/kg/2h) | Reduced to 78% of saline | p < 0.05[5] |
| C57BL/6J (Wild-Type) | GBR 12909 (10 mg/kg) | Ethanol Consumption (g/kg/2h) | Reduced to 56% of saline | p < 0.05[5] | |
| C57BL/6J (Wild-Type) | GBR 12909 (20 mg/kg) | Ethanol Consumption (g/kg/2h) | Reduced to 34% of saline | p < 0.05[5] | |
| Locomotor Activity | C57BL/6J (Wild-Type) | GBR 12909 (16 mg/kg) | Transitions | Increased activity | p < 0.05[5] |
| C57BL/6J (Wild-Type) | GBR 12909 (28.5 mg/kg) | Transitions | Increased activity | p < 0.05[5] |
Comparative Analysis
The data presented in the tables above highlight a key difference between the pharmacological effects of the GPR88 agonist this compound and the DAT inhibitor GBR 12909. While both compounds reduce alcohol intake, their effects on locomotor activity are opposing. This compound decreases locomotion, consistent with the hyperactive phenotype of Gpr88 KO mice.[4] In contrast, GBR 12909 increases locomotor activity, a hallmark of psychostimulants that enhance dopamine signaling.[5]
This suggests that while both GPR88 agonism and dopamine transporter inhibition can modulate alcohol consumption, they likely do so through distinct underlying mechanisms. The reduction in alcohol intake with this compound may be related to a dampening of reward-related signaling, while the effect of GBR 12909 could be more complex, potentially involving altered reinforcement schedules or competing motivational drives.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
Drinking-in-the-Dark (DID)
This model is used to assess binge-like alcohol consumption in rodents.[3]
-
Animals: Male and female C57BL/6J mice or Gpr88 knockout mice are individually housed with ad libitum access to food and water.
-
Habituation: Mice are habituated to drinking from a sipper tube containing water for several days.
-
Procedure: During the early phase of the dark cycle, the water bottle is replaced with a bottle containing a 20% ethanol solution for a period of 2 to 4 hours.
-
Treatment: Prior to the ethanol access period, mice are administered this compound (e.g., 30 mg/kg, i.p.), GBR 12909 (e.g., 5, 10, or 20 mg/kg, i.p.), or vehicle.
-
Measurement: The volume of ethanol solution consumed is measured and converted to g/kg of body weight.
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding properties of a substance.[3]
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning: On day 1, mice are allowed to freely explore both chambers for a set period (e.g., 15 minutes) to determine any baseline preference.
-
Conditioning: Over several days, mice receive alternating injections of alcohol and saline. Following alcohol administration, they are confined to one chamber, and after saline, they are confined to the other. The chamber pairings are counterbalanced across animals.
-
Post-Conditioning (Test): After the conditioning phase, mice are placed back in the apparatus in a drug-free state and allowed to freely explore both chambers. The time spent in each chamber is recorded.
-
Treatment Effect on Expression: To test the effect of this compound on the expression of CPP, conditioned animals are treated with the compound or vehicle prior to the post-conditioning test. A reduction in time spent in the alcohol-paired chamber indicates an attenuation of the rewarding memory.
Conclusion
The cross-validation of this compound findings with the Gpr88 knockout genetic model provides strong evidence for its on-target mechanism of action. The comparison with the effects of a dopamine transporter inhibitor in a conceptual genetic model framework suggests that while both GPR88 agonism and enhanced dopamine signaling can reduce alcohol intake, they do so via distinct neurobiological pathways. The locomotor-suppressing effects of this compound, in contrast to the stimulating effects of DAT inhibitors, suggest a potentially more favorable side-effect profile for GPR88 agonists in the treatment of alcohol use disorder. Further research directly examining the effects of this compound in genetic models of altered dopamine function is warranted to fully elucidate the interplay between these two systems.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro and In Vivo Potency of the GPR88 Agonist RTI-13951-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of RTI-13951-33, a selective agonist for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is a promising therapeutic target for neuropsychiatric disorders, including addiction.[1][2] This document summarizes key experimental data, details the methodologies used for these assessments, and provides visualizations of the relevant biological pathways and experimental workflows. For comparative purposes, data for the more potent analog, RTI-122 (also referred to as 30a), is also included.[3][4]
Data Presentation
In Vitro Potency
The in vitro potency of this compound and its analogs has been primarily characterized through functional assays that measure the downstream signaling of GPR88, a Gαi/o-coupled receptor.[1] Activation of GPR88 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] The potency of these compounds is typically expressed as the half-maximal effective concentration (EC50).
| Compound | Assay | Cell Line | EC50 | Reference |
| This compound | cAMP Functional Assay | PPLS-HA-hGPR88-CHO | 25 nM | [4] |
| This compound | [35S]GTPγS Binding Assay | PPLS-HA-hGPR88-CHO Membranes | 65 nM | [3] |
| RTI-122 (30a) | cAMP Functional Assay | PPLS-HA-hGPR88-CHO | 11 nM | [3][4] |
| RTI-122 (30a) | [35S]GTPγS Binding Assay | PPLS-HA-hGPR88-CHO Membranes | 12 nM | [3] |
In Vivo Potency
The in vivo efficacy of this compound has been demonstrated in rodent models of alcohol consumption, where it has been shown to reduce alcohol intake. A key model used is the intermittent-access two-bottle choice paradigm.
| Compound | Animal Model | Behavioral Paradigm | Effective Dose | Effect | Reference |
| This compound | Mice | Intermittent Access Two-Bottle Choice | 30 mg/kg (i.p.) | Significantly reduced excessive voluntary alcohol drinking. | [5] |
| This compound | Rats | Alcohol Self-Administration | 10 and 20 mg/kg (i.p.) | Reduced alcohol self-administration. | [6] |
| RTI-122 (30a) | Mice | Drinking-in-the-Dark | 10 mg/kg (i.p.) | Attenuated binge-like alcohol drinking, an effect comparable to 30 mg/kg of this compound. | [3][4] |
Experimental Protocols
In Vitro Assays
cAMP Functional Assay
This assay quantifies the ability of a compound to inhibit the production of cAMP in cells expressing the GPR88 receptor.
-
Cell Culture: PPLS-HA-hGPR88-CHO cells, which stably express the human GPR88 receptor, are cultured in DMEM/F12 medium supplemented with 10% FBS, 1x penicillin/streptomycin, and 400 µg/mL G418.
-
Assay Preparation: A stimulation buffer is prepared containing 1x Hank's balanced salt solution (HBSS), 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, adjusted to pH 7.4.
-
Compound Addition: Serial dilutions of the test compounds (e.g., this compound) and a 300 nM solution of forskolin (B1673556) (to stimulate adenylyl cyclase) are prepared in a 2% DMSO/stimulation buffer. 5 µL of each compound dilution and 5 µL of the forskolin solution are added to a 96-well plate.
-
Cell Addition: 10 µL of the PPLS-HA-hGPR88-CHO cell suspension is added to each well.
-
Incubation: The plate is incubated for 30 minutes at room temperature.
-
cAMP Measurement: The intracellular cAMP levels are then measured using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: The resulting data is used to generate dose-response curves and calculate EC50 values.
[35S]GTPγS Binding Assay
This assay measures the functional activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[7]
-
Membrane Preparation: Membranes are prepared from PPLS-HA-hGPR88-CHO cells. Confluent cell monolayers are lysed in a cold buffer containing 2 mM HEPES (pH 7.4), 2 mM EDTA, and 1 mM DTT.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Reaction Mixture: The reaction mixture in each well of a 96-well plate contains the assay buffer, cell membranes, varying concentrations of the agonist (e.g., this compound), and 0.1 nM [35S]GTPγS.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding, and this data is used to determine EC50 and Emax values.
In Vivo Assay
Intermittent Access Two-Bottle Choice (IA2BC) Paradigm in Mice
This behavioral model is used to assess voluntary alcohol consumption and the effects of pharmacological interventions.[5][8]
-
Housing: Animals are single-housed to accurately measure individual liquid consumption.
-
Acclimation: Mice are given a one-week acclimation period to the housing conditions.
-
Drinking Sessions: For 8 weeks, mice are given 24-hour concurrent access to two bottles: one containing 20% (v/v) alcohol in tap water and the other containing only tap water. These drinking sessions occur on Mondays, Wednesdays, and Fridays, with 24 or 48-hour alcohol-deprivation periods in between.
-
Bottle Position: The position of the alcohol and water bottles is alternated between sessions to control for any side preference.
-
Drug Administration: On the test day, mice are injected intraperitoneally (i.p.) with either saline (vehicle) or this compound (30 mg/kg) 30 minutes before the start of the 24-hour drinking session.[5]
-
Measurement: After 24 hours, the amount of liquid consumed from each bottle is measured by weighing the bottles. Body weights are also recorded weekly.
-
Data Analysis: Alcohol and water intake are calculated and compared between the vehicle- and drug-treated groups.
Mandatory Visualization
Caption: GPR88 Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. scispace.com [scispace.com]
- 2. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of GPR88 Agonists: RTI-13951-33 vs. RTI-122
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive comparison of the GPR88 agonists, RTI-13951-33 and its analogue, RTI-122. Both compounds are significant pharmacological tools for studying the function of the orphan G protein-coupled receptor GPR88, a promising target for neuropsychiatric disorders, particularly alcohol use disorder (AUD). This document synthesizes available experimental data to objectively compare their performance and provides detailed experimental protocols for key assays.
Overview and Mechanism of Action
This compound was identified as the first potent, selective, and brain-penetrant small molecule agonist for the orphan receptor GPR88.[1] GPR88 is a Gαi/o-coupled receptor predominantly expressed in the striatum, a key brain region involved in reward and motivation.[2][3] Activation of GPR88 by agonists like this compound and RTI-122 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is believed to modulate neuronal activity in pathways responsive to alcohol and other substances of abuse.[4]
RTI-122 was developed as an analogue of this compound with the specific aim of improving its metabolic stability and pharmacokinetic profile.[3][5] Both compounds have demonstrated efficacy in reducing alcohol consumption and seeking behaviors in preclinical models, with their effects being dependent on the presence of GPR88.[4][6][7]
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and RTI-122 based on published studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | RTI-122 | Reference(s) |
| cAMP Functional Assay (EC₅₀) | 25 nM | 11 nM | [3] |
| [³⁵S]GTPγS Binding Assay (EC₅₀) | 535 nM | 12 nM | [3][8] |
| Binding Affinity (Kᵢ) | 224 nM | Not Reported | [2] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | RTI-122 | Reference(s) |
| Half-life (t₁/₂) in Plasma (rat) | 48 min | Not Reported | [9] |
| Half-life (t₁/₂) in Brain (rat) | 87 min | Not Reported | [9] |
| Half-life (t₁/₂) in Plasma (mouse) | 0.7 h | 5.8 h | [3] |
| Brain/Plasma Ratio (mouse, 30 min post-injection) | 0.4 | >1 | [3] |
| Metabolic Stability (Mouse Liver Microsomes, t₁/₂) | 2.2 min | Not Reported | [3] |
Table 3: In Vivo Efficacy in Reducing Alcohol-Related Behaviors
| Model | This compound | RTI-122 | Reference(s) |
| Binge-like Alcohol Drinking (mouse) | Effective at 30 mg/kg | Effective at 10 mg/kg | [3][10] |
| Alcohol Self-Administration (rat) | Dose-dependently decreased lever responses (10 & 20 mg/kg) | Effective at 5 mg/kg | [6][9] |
| Progressive Ratio (rat) | Not Reported | Reduced breakpoints (5 & 10 mg/kg) | [6] |
| Yohimbine-Induced Reinstatement (rat) | Not Reported | Reduced reinstatement (high dose) | [6][11] |
Experimental Protocols
cAMP Functional Assay
Objective: To determine the potency of the compounds in activating the Gαi/o-coupled GPR88 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
CHO cells stably expressing human GPR88 are plated in 96-well plates and incubated overnight.
-
The cell culture medium is removed, and the cells are washed with assay buffer.
-
Cells are then incubated with various concentrations of the test compound (this compound or RTI-122) in the presence of a phosphodiesterase inhibitor for a specified time.
-
Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP levels.
-
The incubation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
-
Data are normalized to the forskolin-only control and fitted to a sigmoidal dose-response curve to calculate the EC₅₀ value.
[³⁵S]GTPγS Binding Assay
Objective: To measure the agonist-stimulated binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G proteins coupled to GPR88, providing a measure of receptor activation.
Methodology:
-
Membranes are prepared from mouse striatal tissue or cells expressing GPR88.
-
Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
The reaction is incubated at 30°C for a specified time.
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Data are analyzed to determine the EC₅₀ and Emax values for each compound.
In Vivo Binge-like Alcohol Drinking (Drinking-in-the-Dark)
Objective: To assess the effect of the compounds on excessive alcohol consumption in a model that mimics human binge-drinking behavior.
Methodology:
-
C57BL/6J mice are singly housed and given access to two bottles, one with water and one with 20% ethanol (B145695), for a limited period (e.g., 2-4 hours) during the dark cycle, starting 3 hours into the dark phase.
-
This procedure is repeated for several days to establish a stable baseline of alcohol intake.
-
On the test day, mice are pretreated with either vehicle or the test compound (this compound or RTI-122) via intraperitoneal (i.p.) injection at a specified time before the alcohol access period.
-
The volume of fluid consumed from both the ethanol and water bottles is measured at the end of the access period.
-
The amount of ethanol consumed (g/kg body weight) is calculated.
-
To confirm GPR88-specific effects, the experiment is repeated in GPR88 knockout mice, where the compound is expected to have no effect.[4][7]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The GPR88 Agonist RTI-122 Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of RTI-13951-33 for GPR88-Mediated Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G-protein coupled receptor 88 (GPR88) agonist, RTI-13951-33, with other alternative compounds. The focus is an objective assessment of its specificity for GPR88-mediated effects, supported by available experimental data.
Introduction to GPR88 and its Modulation
GPR88 is an orphan G-protein coupled receptor predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition. Its modulation has emerged as a promising therapeutic strategy for various neuropsychiatric disorders. GPR88 primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The development of potent and selective agonists for GPR88 is crucial for elucidating its physiological functions and for therapeutic applications. This compound is a novel, potent, and brain-penetrant GPR88 agonist that has shown promise in preclinical studies.
Comparative Analysis of GPR88 Agonists
The following tables summarize the quantitative data on the potency and specificity of this compound in comparison to other known GPR88 agonists.
On-Target Potency
| Compound | Assay Type | Cell Line/System | Potency (EC50) | Citation |
| This compound | cAMP Functional Assay | - | 25 nM | [1] |
| cAMP Functional Assay | - | 45 nM | [2] | |
| [35S]GTPγS Binding Assay | Mouse Striatal Membranes | 535 nM | [2] | |
| [35S]GTPγS Binding Assay | PPLS-HA-hGPR88-CHO cell membranes | 65 nM | [3] | |
| (1R,2R)-2-PCCA | Cell-based Assay | - | 603 nM | [4] |
| RTI-122 | cAMP Assay | CHO cells | 11 nM | [4] |
| [35S]GTPγS Binding Assay | PPLS-HA-hGPR88-CHO cell membranes | 12 nM | [3] | |
| BI-9508 | Gi1 BRET Assay | HEK293 cells expressing hGPR88 | 47 nM | [5][6] |
Specificity and Off-Target Activity
A critical aspect of a pharmacological tool is its specificity for the intended target. This compound and other GPR88 agonists have been evaluated for their off-target activities.
| Compound | Off-Target Screening Information | Citation |
| This compound | No significant off-target activity at 38 GPCRs, ion channels, and neurotransmitter transporters tested.[1] In a separate study, no significant binding affinities were observed at over 60 CNS targets.[2] | [1][2] |
| BI-9508 | Assessed in the CEREP SafetyScreen44 at 10 µM and showed acceptable selectivity.[7] It was reported that BI-9508 and its negative control, BI-0823, hit no targets in the SafetyScreen44™.[5] | [5][7] |
The specificity of this compound and RTI-122 for GPR88-mediated effects in vivo has been further demonstrated in studies using Gpr88 knockout (KO) mice. The effects of these compounds on reducing alcohol consumption were absent in Gpr88 KO mice, providing strong evidence that their in vivo activity is mediated by GPR88.[8][9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger in the GPR88 signaling pathway.
Principle: GPR88 activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay quantifies the concentration-dependent reduction in cAMP in cells expressing GPR88.
General Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR88 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.
-
Compound Preparation: Serial dilutions of the test compound (e.g., this compound) are prepared in assay buffer. A known adenylyl cyclase stimulator, such as forskolin (B1673556), is also prepared.
-
Assay Procedure:
-
Culture medium is removed from the cells.
-
Cells are pre-incubated with the test compound dilutions for a defined period (e.g., 15-30 minutes).
-
Forskolin is added to stimulate cAMP production.
-
The cells are incubated for a further period (e.g., 30 minutes).
-
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescence-based assay (e.g., GloSensor™).
-
Data Analysis: The data are normalized and plotted as a concentration-response curve to determine the EC50 value of the agonist.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest.
Principle: Upon agonist binding and receptor activation, the Gα subunit of the heterotrimeric G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated Gα subunits. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing GPR88 (e.g., CHO-hGPR88 cells or mouse striatum).
-
Assay Buffer: A buffer containing GDP, MgCl2, and other necessary components is prepared.
-
Assay Procedure:
-
Membranes are incubated with varying concentrations of the test compound.
-
[35S]GTPγS is added to the reaction mixture.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined time.
-
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [35S]GTPγS.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed to determine the EC50 and Emax values for the agonist.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Principle: A radiolabeled ligand (e.g., [3H]this compound) is incubated with a source of the receptor (e.g., cell membranes). In competition binding assays, the ability of an unlabeled compound to displace the radioligand is measured.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing GPR88 are prepared.
-
Assay Incubation:
-
Membranes are incubated in a buffer containing a fixed concentration of the radioligand.
-
For competition assays, varying concentrations of the unlabeled test compound are included.
-
Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a known GPR88 ligand.
-
-
Separation of Bound and Free Radioligand: The mixture is filtered through glass fiber filters to separate membrane-bound radioactivity from the unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For competition assays, the IC50 value is determined and can be converted to a Ki value using the Cheng-Prusoff equation. For saturation binding, Kd and Bmax values are determined.
Visualizations
GPR88 Signaling Pathway
The canonical signaling pathway for GPR88 involves coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Probe BI-9508 | Chemical Probes Portal [chemicalprobes.org]
- 8. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice [pubmed.ncbi.nlm.nih.gov]
- 9. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GPR88 Agonist RTI-122 Reduces Alcohol-Related Motivation and Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Alcohol Consumption Reduction Studies: A Comparative Guide to RTI-13951-33 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GPR88 agonist RTI-13951-33 with alternative compounds for reducing alcohol consumption, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.
Comparative Efficacy in Reducing Alcohol Consumption
The following table summarizes the quantitative data on the reduction of alcohol consumption in mice for this compound and its more potent analog, RTI-122, as well as for the established medications naltrexone (B1662487) and acamprosate, and the emerging therapeutic, semaglutide (B3030467). The data is primarily derived from two common behavioral paradigms: the "Drinking-in-the-Dark" (DID) model, which assesses binge-like drinking, and the "Intermittent Access Two-Bottle Choice" (IA2BC) model, which measures voluntary alcohol consumption over extended periods.
| Compound | Class | Dose | Administration | Mouse Strain | Experimental Model | % Reduction in Alcohol Intake | Reference |
| This compound | GPR88 Agonist | 30 mg/kg | i.p. | C57BL/6J | DID | Significant reduction | [1][2] |
| 60 mg/kg | i.p. | C57BL/6J | DID | Significant reduction | [1][2] | ||
| RTI-122 | GPR88 Agonist | 10 mg/kg | i.p. | C57BL/6J | DID | Matches effect of 30 mg/kg this compound | [3][4] |
| 10 mg/kg | i.p. | Wild-type | IA2BC (4h) | Significant reduction | [3][5] | ||
| 20 mg/kg | i.p. | Wild-type | IA2BC (4h) | Significant reduction | [3][5] | ||
| Naltrexone | Opioid Antagonist | 0.25 - 1.0 mg/kg | i.p. | C57BL/6J | Limited Access | Significant reduction | [6] |
| 10 mg/kg | i.p. | C57BL/6J | DID | Significant reduction | [7] | ||
| Acamprosate | NMDA-R Modulator | 300 mg/kg | i.p. | C57BL/6J | DID | ~20% reduction | [8] |
| 400 mg/kg | i.p. | C57BL/6J | DID | No significant effect on 15% ethanol (B145695) | [6] | ||
| Semaglutide | GLP-1 Agonist | 0.003 - 0.1 mg/kg | s.c. | C57BL/6J | DID (sweetened alcohol) | Dose-dependent reduction | [9][10] |
| 0.01 - 0.1 mg/kg | s.c. | C57BL/6J | DID (unsweetened alcohol) | Dose-dependent reduction | [9][10] |
Detailed Experimental Protocols
To ensure the reproducibility of the cited studies, the following are detailed methodologies for the "Drinking-in-the-Dark" and "Intermittent Access Two-Bottle Choice" paradigms.
Drinking-in-the-Dark (DID) Protocol
This model is designed to induce high levels of voluntary alcohol consumption in a short period, mimicking binge-like drinking behavior.[11][[“]][13]
-
Animal Housing: Mice (e.g., C57BL/6J) are singly housed with ad libitum access to food and water under a reverse 12-hour light/dark cycle (e.g., lights off at 10:00 AM).
-
Habituation: Allow mice to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
Procedure:
-
Three hours into the dark cycle, remove the water bottle from the home cage.
-
Replace the water bottle with a bottle containing a 20% (v/v) ethanol solution.
-
Allow access to the ethanol solution for a predetermined period, typically 2 to 4 hours.
-
At the end of the access period, remove the ethanol bottle and replace it with the water bottle.
-
Record the weight of the ethanol bottle before and after the session to determine the amount consumed.
-
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a specified time before the start of the ethanol access period.
Intermittent Access Two-Bottle Choice (IA2BC) Protocol
This paradigm assesses voluntary alcohol consumption and preference over a longer duration, modeling a more chronic drinking pattern.[14][15][16]
-
Animal Housing: Mice are individually housed with ad libitum access to food and water in a reverse light/dark cycle environment.
-
Procedure:
-
Mice are given concurrent access to two bottles: one containing water and the other containing a 20% (v/v) ethanol solution.
-
Access to both bottles is provided for 24-hour periods on an intermittent schedule, for example, on Mondays, Wednesdays, and Fridays.
-
On the intervening days (Tuesdays, Thursdays, Saturdays, and Sundays), both bottles are filled with water.
-
The positions of the ethanol and water bottles are alternated between sessions to control for side preference.
-
Bottle weights are recorded daily to calculate the volume of each liquid consumed.
-
-
Drug Administration: The test compound or vehicle is administered according to the study design, often prior to the 24-hour alcohol access sessions.
Signaling Pathways and Experimental Workflow
GPR88 Signaling Pathway
This compound acts as an agonist at the G protein-coupled receptor 88 (GPR88), which is highly expressed in the striatum. GPR88 is an orphan receptor, meaning its endogenous ligand is unknown. It couples to the Gαi/o subunit of the G protein complex.[17][18][19] Activation of GPR88 by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[18] This reduction in cAMP levels ultimately leads to a decrease in neuronal activity. This inhibitory effect on striatal neurons is thought to underlie the reduction in alcohol seeking and consumption.
Caption: GPR88 signaling cascade initiated by this compound.
Experimental Workflow for Alcohol Consumption Studies
The following diagram illustrates a typical workflow for conducting studies to evaluate the efficacy of a compound in reducing alcohol consumption in mice.
Caption: Generalized workflow for in vivo alcohol consumption studies.
References
- 1. The GPR88 agonist this compound reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist this compound: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sex differences in the effect of bupropion and naltrexone combination on alcohol drinking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
- 9. JCI Insight - The glucagon-like peptide-1 (GLP-1) analogue semaglutide reduces alcohol drinking and modulates central GABA neurotransmission [insight.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling Alcohol Consumption in Rodents Using Two-Bottle Choice Home Cage Drinking and Microstructural Analysis [jove.com]
- 17. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling RTI-13951-33
Disclaimer: A specific Safety Data Sheet (SDS) for RTI-13951-33 is not publicly available. This guide is based on general safety protocols for handling potent, non-radiolabeled research compounds and should be used as a supplement to a thorough, institution-specific risk assessment. Researchers, scientists, and drug development professionals must adhere to all applicable local, state, and federal regulations.
This compound is a potent, selective, and brain-penetrant GPR88 agonist.[1][2][3][4] Due to its pharmacological activity at low doses, careful handling is required to minimize exposure.[5] It is imperative to assume that any compound of unknown toxicity is highly toxic.[6] This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure and should be determined by a comprehensive risk assessment of the specific procedures being performed.[7] The following table summarizes recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a certified respirator with appropriate cartridges.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[8] |
| Solution Preparation and Handling | - Chemical fume hood.- Standard laboratory coat.- Disposable nitrile gloves.- Safety glasses with side shields or chemical splash goggles. | Reduces the risk of inhalation of vapors and protects against accidental splashes.[9][10] |
| General Laboratory Operations | - Laboratory coat.- Closed-toe shoes.- Long pants.- Safety glasses. | Minimum PPE required for any laboratory work involving chemicals.[9] |
Experimental Protocols: Safe Handling and Disposal of this compound
I. Pre-Handling Procedures & Risk Assessment
-
Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, its physical form, and the specific manipulations involved.[11][12][13][14]
-
Information Review: Review all available literature on this compound and general guidelines for handling potent compounds.[5][15][16]
-
Emergency Preparedness: Ensure that a spill kit is readily available and that all personnel are trained in its use. Know the location of safety showers, eyewash stations, and fire extinguishers.[6][10]
-
Work Area Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[10]
-
Ensure the work surface is clean and decontaminated before and after use.
-
Cover the work surface with absorbent, disposable bench paper.
-
II. Handling this compound
-
Donning PPE: Put on the appropriate PPE as determined by the risk assessment (see table above).
-
Weighing (if solid):
-
Perform all weighing operations within a containment device such as a ventilated balance enclosure or a chemical fume hood to minimize the risk of aerosolization.
-
Use dedicated spatulas and weighing boats.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
For in vivo studies, this compound has been dissolved in sterile 0.9% saline.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is clearly labeled with the compound name, concentration, date, and responsible individual's name.[6]
-
-
Experimental Use:
-
Conduct all procedures involving this compound within a chemical fume hood.
-
Avoid skin and eye contact with the compound in any form.[6]
-
Use caution to prevent the formation of aerosols.
-
III. Post-Handling and Decontamination
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate cleaning agent.
-
Clean any non-disposable equipment thoroughly.
-
-
Doffing PPE:
-
Remove PPE in the correct sequence to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing PPE.[4]
-
IV. Disposal Plan
The disposal of this compound and all contaminated materials must be handled in accordance with institutional and local regulations for hazardous waste.[17]
| Waste Stream | Disposal Procedure | Rationale |
| Unused this compound (Solid or Solution) | - Collect in a clearly labeled, sealed, and compatible hazardous waste container.- The label should include "Hazardous Waste," the chemical name, and the approximate quantity.- Dispose of through a certified hazardous waste vendor. | To prevent environmental contamination and ensure proper handling of a potent compound. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from sharps and contaminated items.[8] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To contain any residual contamination and signal the need for specialized disposal.[8] |
| Empty Chemical Containers | - If the container held an acutely hazardous chemical, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[18]- Deface the original label before disposal. | To ensure that no residual hazardous material remains and that the container is not mistaken for being full. |
Mandatory Visualization: Workflow for Safe Handling of this compound
Caption: General workflow for the safe handling of a potent research compound.
References
- 1. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 2. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 3. mmbt.us [mmbt.us]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. researchgate.net [researchgate.net]
- 12. acs.org [acs.org]
- 13. sbnsoftware.com [sbnsoftware.com]
- 14. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 15. agnopharma.com [agnopharma.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. maxedoutcompounds.com [maxedoutcompounds.com]
- 18. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
